Cefsumide
Description
Contextualization within Beta-Lactam Antibiotic Research
Beta-lactam antibiotics are characterized by the presence of a four-membered beta-lactam ring in their molecular structure nhsjs.comringbio.comresearchgate.net. This structural feature is crucial to their mechanism of action, which primarily involves inhibiting bacterial cell wall synthesis ncats.ioontosight.aibionity.com. The beta-lactam family is diverse, encompassing penicillins, cephalosporins, carbapenems, and monobactams researchgate.net.
The history of beta-lactam antibiotics began with the discovery of penicillin by Alexander Fleming in 1928 nhsjs.comringbio.comresearchgate.net. This seminal event paved the way for the isolation and development of numerous other antibacterial compounds nih.gov. The cephalosporin (B10832234) class originated from the discovery of substances produced by the fungus Cephalosporium acremonium (now known as Acremonium chrysogenum) by Italian scientist Giuseppe Brotzu in 1945 ringbio.combionity.comresearchgate.netnih.govmedigraphic.comwikipedia.org. Brotzu observed that cultures of this fungus from a Sardinian sewer outlet exhibited activity against Salmonella typhi, a bacterium known to produce beta-lactamase bionity.commedigraphic.comwikipedia.orguobabylon.edu.iq.
Further research by Edward Abraham and Guy Newton at Oxford University led to the isolation and characterization of cephalosporin C from Cephalosporium acremonium ringbio.comresearchgate.netbionity.comnih.govmedigraphic.comwikipedia.org. Cephalosporin C, while having modest antibacterial activity and stability against beta-lactamases, was not potent enough for widespread clinical use bionity.comwikipedia.orgwikidoc.org. However, its nucleus, 7-aminocephalosporanic acid (7-ACA), proved analogous to the penicillin nucleus (6-aminopenicillanic acid) and became a key starting material for the development of semi-synthetic cephalosporins with improved properties bionity.comnih.govwikipedia.orgwikidoc.org.
The evolution of cephalosporins has been marked by the development of successive "generations," broadly categorized based on their antimicrobial spectrum and resistance to beta-lactamases bionity.comwikipedia.orguobabylon.edu.iqwikidoc.orgwikipedia.orggoogle.comresearchgate.net. Early generations were more active against Gram-positive bacteria, while later generations showed increased activity against Gram-negative organisms, often with decreased activity against Gram-positive bacteria bionity.comuobabylon.edu.iqwikidoc.orgwikipedia.orggoogle.com. Structural modifications, particularly at positions 3 and 7 of the cephem nucleus, have been crucial in altering their pharmacological properties and antibacterial activity nih.govwikipedia.org.
Cefsumide is identified as a third-generation cephalosporin antibiotic ontosight.ai. Third-generation cephalosporins are generally known for their broad spectrum of activity and enhanced potency against Gram-negative bacteria compared to earlier generations bionity.comuobabylon.edu.iqwikidoc.orgwikipedia.orggoogle.com. While specific detailed historical research on the initial discovery and development of this compound itself is not extensively detailed in the provided search results, its classification within this generation places it within the context of research efforts aimed at developing cephalosporins with improved efficacy against a wider range of bacteria, including some resistant strains ontosight.ai.
Research Rationale and Scope of Investigation for this compound
The research rationale for studying compounds like this compound stems from the ongoing need for effective antimicrobial agents in the face of evolving bacterial resistance nhsjs.comresearchgate.netresearchgate.net. Beta-lactam antibiotics, despite their long history of success, are challenged by the development of resistance mechanisms, particularly the production of beta-lactamases by bacteria ringbio.combionity.comwikipedia.orgresearchgate.net.
The scope of investigation for this compound, as suggested by its place within the cephalosporin class, would typically involve exploring its chemical properties, synthesis routes, mechanism of action, and interactions with bacterial targets. Research would aim to understand how its specific chemical structure contributes to its activity and stability. Studies might also investigate its activity against various bacterial strains, including those resistant to other beta-lactams.
Overview of Key Academic Research Areas in this compound Studies
Academic research on this compound, within the broader context of cephalosporin research, likely focuses on several key areas:
Chemical Synthesis and Modification: Developing efficient routes for synthesizing this compound and exploring modifications to its structure to potentially enhance its activity, broaden its spectrum, or improve its stability nhsjs.combionity.comnih.govwikidoc.org.
Mechanism of Action Studies: Investigating the precise details of how this compound interacts with penicillin-binding proteins (PBPs) in the bacterial cell wall, leading to the inhibition of peptidoglycan synthesis and subsequent cell lysis ncats.ioontosight.aibionity.comwikipedia.orgwikidoc.org. This includes understanding the binding affinity and specificity of this compound to different PBPs.
Antimicrobial Activity Profiling: Evaluating the effectiveness of this compound against a diverse collection of bacterial isolates, including susceptible and resistant strains, to determine its spectrum of activity and identify potential resistance patterns ontosight.ai.
Studies on Resistance Mechanisms: Research into how bacteria develop resistance to this compound, such as the production of specific beta-lactamases that can hydrolyze its beta-lactam ring or modifications in PBP targets bionity.comwikipedia.orgresearchgate.net.
Interactions with Other Compounds: Investigating potential synergistic or antagonistic effects when this compound is used in combination with other antimicrobial agents or compounds that might inhibit resistance mechanisms, such as beta-lactamase inhibitors google.com.
Structural Analysis: Utilizing techniques like X-ray crystallography or NMR spectroscopy to determine the three-dimensional structure of this compound and its complexes with bacterial targets, providing insights into its binding interactions researchgate.net.
Computational Studies: Employing in silico methods like molecular docking and dynamics simulations to predict the binding modes and affinities of this compound to PBPs or other potential targets, aiding in the design of new derivatives nih.gov.
While specific detailed research findings solely focused on this compound in these areas were not extensively provided in the search results, these represent the typical avenues of academic investigation for a compound of this class. Some research has explored the interaction of beta-lactam antibiotics, including some cephalosporins, with metal ions, noting that such complexation can alter their properties and antibacterial activity researchgate.netresearchgate.netresearchgate.netresearchgate.net. This compound has also appeared in lists of compounds screened in computational studies, for example, in investigations related to potential antiviral activity against targets like the SARS-CoV-2 main protease nih.gov.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6R,7R)-7-[[(2R)-2-amino-2-[3-(methanesulfonamido)phenyl]acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O6S2/c1-8-7-28-16-12(15(23)21(16)13(8)17(24)25)19-14(22)11(18)9-4-3-5-10(6-9)20-29(2,26)27/h3-6,11-12,16,20H,7,18H2,1-2H3,(H,19,22)(H,24,25)/t11-,12-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFKRKCHCYWQZLY-XHBSWPGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC(=CC=C3)NS(=O)(=O)C)N)SC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC(=CC=C3)NS(=O)(=O)C)N)SC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301023907 | |
| Record name | Cefsumide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301023907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54818-11-0 | |
| Record name | Cefsumide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54818-11-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cefsumide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054818110 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cefsumide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301023907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CEFSUMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3642W81J7A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for Cefsumide and Its Analogues
Retrosynthetic Analysis of the Cefsumide Scaffold
Retrosynthetic analysis is a strategy used in organic synthesis to plan the construction of a target molecule by working backward from the target to simpler, readily available starting materials. zamann-pharma.comijcrt.org For this compound, a retrosynthetic analysis would likely involve identifying key disconnections in its structure, particularly the amide bond linking the 7-amino group of the cephem nucleus to the phenylglycinamide side chain containing the methanesulfonamide (B31651) group. The cephem nucleus itself is typically derived from the fermentation product cephalosporin (B10832234) C, which is then converted to 7-ACA. researchgate.netnih.gov The side chain would be synthesized separately and then coupled to the 7-ACA scaffold.
Classical Total Synthesis Approaches to this compound
While semisynthesis from 7-ACA is the predominant route for producing cephalosporins like this compound, total synthesis approaches to the cephalosporin scaffold have been explored. These methods involve constructing the β-lactam and dihydrothiazine rings from simpler, non-cephalosporin precursors. However, specific detailed classical total synthesis routes solely for this compound are not as commonly documented as the semisynthetic routes starting from 7-ACA in the provided search results. Research on total synthesis often focuses on the core β-lactam structure or specific carbapenem/cephem ring systems. nih.govnih.gov
Key Synthetic Intermediates and Reaction Pathways
In the context of semisynthesis, the key intermediate is 7-ACA. researchgate.netnih.govminia.edu.eg 7-ACA is obtained from cephalosporin C, a natural product, through the removal of its α-aminoadipoyl side chain. This conversion can be achieved by chemical or enzymatic methods. researchgate.netnih.gov Enzymatic methods using enzymes like cephalosporin C acylase are often preferred for their efficiency. researchgate.net
The synthesis of this compound from 7-ACA involves coupling the appropriate side chain to the amino group at the 7-position of the 7-ACA nucleus. This side chain is 2-[3-(methanesulfonamido)phenyl]-L-glycine. The coupling reaction typically involves activating the carboxyl group of the side chain and reacting it with the amino group of 7-ACA. Various coupling reagents and strategies can be employed for this amide bond formation.
Stereochemical Control and Regioselectivity in this compound Synthesis
Stereochemical control is crucial in the synthesis of pharmaceutically active compounds like this compound, as different stereoisomers can have vastly different biological activities. google.comi.moscow this compound has defined stereochemistry at the carbons bearing the amino group in the phenylglycinamide side chain (R configuration) and at positions 6 and 7 of the cephem nucleus (R configurations). wikipedia.orguni.lu
In the semisynthesis from 7-ACA, the stereochemistry at positions 6 and 7 is inherited from the naturally derived cephalosporin C and 7-ACA. wikipedia.orgresearchgate.netuni.lu The challenge lies in introducing the side chain with the correct stereochemistry at the α-carbon of the glycine (B1666218) moiety. This is typically achieved by using enantiomerically pure 2-[3-(methanesulfonamido)phenyl]-L-glycine as a building block or by employing stereoselective synthetic methods for its preparation.
Regioselectivity is important in ensuring that chemical modifications occur at the desired positions on the complex cephalosporin nucleus. In the case of this compound semisynthesis, the primary reaction site is the amino group at the 7-position of 7-ACA. altmeyers.orgresearchgate.netminia.edu.eg Reactions need to be designed to selectively target this site over other potentially reactive functional groups on the molecule, such as the carboxyl group, the double bond, or the lactam nitrogen.
Semisynthetic Derivatization Strategies of Cephalosporin Nuclei for this compound Analogues
Semisynthesis from the cephalosporin nucleus, particularly 7-ACA, is a versatile strategy for generating a wide array of cephalosporin analogues with modified properties. researchgate.netnih.govopen.eduminia.edu.eg This involves chemically modifying the 7-ACA scaffold at specific positions. altmeyers.orgresearchgate.netopen.eduminia.edu.eg
Chemical Modifications at Specific Structural Sites
The primary sites for chemical modification on the cephalosporin nucleus (7-ACA) are the amino group at the 7-position and the group at the 3-position. altmeyers.orgresearchgate.netopen.eduminia.edu.eg
Modification at the 7-position: This is the most common site for derivatization and involves coupling different acyl side chains to the 7-amino group. altmeyers.orgresearchgate.netminia.edu.eg The nature of this side chain significantly influences the antibiotic spectrum and pharmacokinetic properties of the resulting cephalosporin. For this compound, the side chain is 2-[3-(methanesulfonamido)phenyl]-L-glycine. Analogues can be created by varying the structure of this acyl group. nih.govbiomedres.us
Modification at the 3-position: The acetoxymethyl group at the 3-position of 7-ACA can also be modified or replaced with various substituents. altmeyers.orgresearchgate.netopen.eduminia.edu.eg Changes at this position can affect properties such as metabolic stability, protein binding, and activity against specific bacteria.
Table 1 summarizes the primary sites of modification in cephalosporin semisynthesis.
Table 1: Primary Modification Sites on the 7-ACA Nucleus
| Position | Functional Group in 7-ACA | Typical Modifications | Impact on Properties |
| 7 | Amino group (-NH₂) | Acylation with various carboxylic acids/acid chlorides | Antibacterial spectrum, potency, β-lactamase stability |
| 3 | Acetoxymethyl group (-CH₂OCOCH₃) | Replacement with various groups (e.g., heterocycles) | Metabolic stability, pharmacokinetic properties, activity against specific pathogens |
Evaluation of Synthetic Route Efficiency and Yields
The efficiency and yield of synthetic routes are critical factors in the industrial production of pharmaceuticals. zamann-pharma.com For cephalosporin semisynthesis, the conversion of cephalosporin C to 7-ACA and the subsequent coupling of the side chain are key steps where efficiency is evaluated. Enzymatic methods for producing 7-ACA are often favored over chemical methods due to potentially higher yields and reduced environmental impact. researchgate.net
Green Chemistry Principles in this compound Synthesis Research
Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances yale.edusigmaaldrich.com. Applying these principles to antibiotic synthesis, including potentially this compound, involves several considerations. Key principles relevant to synthesis include preventing waste, maximizing atom economy, using less hazardous chemicals and safer solvents, designing for energy efficiency, using renewable feedstocks, reducing unnecessary derivatization, and employing catalysis yale.edusigmaaldrich.com.
Research in green chemistry for organic synthesis explores alternative solvents like water, polyethylene (B3416737) glycol (PEG), perfluorinated solvents, and supercritical fluids researchgate.net. Minimizing or avoiding unnecessary protection and deprotection steps is also a crucial aspect of green synthesis, as these steps add reagents and generate waste yale.edulibretexts.org. Designing cascade or tandem reactions and exploiting the innate reactivity of functional groups can help achieve protection-free synthetic protocols libretexts.org. While the direct application of these principles specifically to this compound synthesis is not detailed in the search results, the broader efforts in green organic synthesis and antibiotic production indicate a potential for their adoption in this compound research to improve sustainability.
Emerging Synthetic Technologies for this compound Production
Emerging synthetic technologies are being explored to improve the efficiency, sustainability, and control of chemical synthesis, including potentially for antibiotics like this compound. Flow chemistry, which utilizes microfluidic reactors and continuous processes, offers advantages such as lower solvent usage, reduced waste, rapid optimization, and the potential for on-demand synthesis nih.govdurham.ac.uk. These technologies can enable better process control and selectivity due to improved heat and mass transfer in miniaturized systems nih.gov.
Advanced Structural Characterization and Spectroscopic Analysis of Cefsumide
Spectroscopic Techniques for Elucidation of Cefsumide Structure
Spectroscopic methods are indispensable tools in the structural analysis of organic compounds, including antibiotics like this compound. Techniques such as NMR and MS provide complementary information that, when combined, allows for a complete and accurate determination of a molecule's structure and can offer insights into its three-dimensional arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the signals produced by atomic nuclei (most commonly ¹H and ¹³C) in a strong magnetic field, chemists can deduce the connectivity of atoms and their local electronic environments. humic-substances.orguab.edulibretexts.orgwikipedia.orgcsic.es
One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, are fundamental for initial structural assessment. humic-substances.orgwikipedia.orgudel.eduwisc.edu
¹H NMR: Provides information on the different types of protons in the molecule, their relative numbers (integration), and their neighboring protons (splitting patterns and coupling constants). humic-substances.orglibretexts.orgwikipedia.org Chemical shifts in the ¹H NMR spectrum are influenced by the electronic environment of the protons, providing clues about the functional groups present. libretexts.org
¹³C NMR: Reveals the different types of carbon atoms in the molecule. humic-substances.orghpst.cz While less sensitive than ¹H NMR due to the lower natural abundance of the ¹³C isotope, it provides crucial information about the carbon skeleton. hpst.cz
Two-dimensional (2D) NMR experiments provide correlations between nuclei, which are vital for assigning signals and confirming structural fragments. humic-substances.orgwikipedia.orgudel.eduepfl.ch Common 2D NMR techniques used in structural elucidation include:
¹H-¹H Correlation Spectroscopy (COSY): Shows correlations between protons that are spin-spin coupled to each other, typically through two or three bonds. humic-substances.orgwikipedia.orgepfl.ch This helps in identifying coupled spin systems within the molecule.
Heteronuclear Single Quantum Coherence (HSQC): Correlates protons with the carbons to which they are directly attached (one-bond correlation). This experiment is essential for assigning proton signals to their corresponding carbon signals.
Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for establishing connectivity across quaternary carbons and through heteroatoms, providing long-range coupling information that complements COSY and HSQC data.
By combining the information from these 1D and 2D NMR experiments, a complete assignment of the NMR signals to specific atoms in the this compound molecule can be made, thereby confirming its chemical structure. humic-substances.orgwikipedia.orgudel.edu
NMR spectroscopy can also provide insights into the preferred three-dimensional arrangement, or conformation, of a molecule in solution. csic.esucdavis.eduepo.org Analysis of coupling constants (especially vicinal coupling constants, ³J) can provide information about dihedral angles. Nuclear Overhauser Effects (NOEs), observed in experiments like NOESY (Nuclear Overhauser Effect Spectroscopy), indicate spatial proximity between nuclei, regardless of covalent bonds. By measuring distances or relative orientations based on NOE intensities and coupling constants, preferred conformations and the flexibility of different parts of the molecule can be assessed. csic.esucdavis.eduepo.org While specific conformational analysis data for this compound from NMR was not found, these techniques are generally applicable to understanding the solution-state behavior of flexible molecules like cephalosporins.
Mass Spectrometry (MS) for Molecular Information and Fragmentation Pattern Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. uab.edu It is a highly sensitive technique often coupled with separation methods like liquid chromatography (LC-MS) for the analysis of complex mixtures.
For this compound, MS can confirm its molecular weight and provide a characteristic fragmentation pattern that serves as a molecular fingerprint for identification and can aid in structural confirmation.
High-resolution mass spectrometry (HRMS) provides very accurate mass measurements, typically to several decimal places. This high accuracy allows for the determination of the elemental composition of a molecule or its fragments. By comparing the experimentally determined accurate mass with the theoretical masses calculated for different elemental formulas, the correct molecular formula can be assigned. For this compound, with the molecular formula C₁₇H₂₀N₄O₆S₂, HRMS would allow for the precise determination of its monoisotopic mass, confirming this formula. wikipedia.org
Tandem mass spectrometry (MS/MS), also known as MS², involves multiple stages of mass analysis, typically to fragment a selected precursor ion and analyze the resulting product ions. uab.edu This fragmentation provides detailed structural information by breaking specific bonds within the molecule. The pattern of fragment ions is characteristic of the molecule's structure.
In an MS/MS experiment on this compound, the protonated or deprotonated molecular ion would be selected and subjected to collision-induced dissociation (CID) or other fragmentation techniques. uab.edu The resulting fragment ions would be detected and their m/z values measured. Analysis of these fragment ions, considering likely fragmentation pathways for cephalosporins (such as the cleavage of the beta-lactam ring or fragmentation of the side chains), can provide strong evidence for the proposed structure and the connectivity of different parts of the molecule. While specific MS/MS fragmentation data for this compound was not found in the search results, this technique is routinely applied to cephalosporins to gain structural insights.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique used to identify the functional groups present within a molecule by analyzing its vibrational modes. When a sample is exposed to infrared radiation, specific frequencies are absorbed by the molecule, corresponding to the energy required to excite different vibrational modes of its chemical bonds. frontiersin.orgmdpi.com These absorptions create a unique spectrum of peaks or bands at specific wavenumbers, which serve as a fingerprint for the molecule and its constituent functional groups. frontiersin.orgmdpi.comyoutube.com
For this compound, IR spectroscopy would reveal characteristic absorption bands corresponding to its key functional groups. These typically include:
Beta-lactam carbonyl (C=O): Cephalosporins, including this compound, contain a characteristic beta-lactam ring with a carbonyl group. This functional group typically exhibits a strong absorption band in the IR spectrum, usually in the range of 1700-1800 cm⁻¹.
Amide carbonyl (C=O): An amide linkage is present in the side chain attached to the beta-lactam ring. The amide carbonyl stretching vibration is expected to appear in the 1630-1690 cm⁻¹ range.
Amine (N-H): Primary and secondary amine groups in the molecule would show characteristic stretching vibrations in the 3300-3500 cm⁻¹ region.
Carboxylic acid (O-H and C=O): The carboxylic acid group is present in this compound. The O-H stretching vibration is typically observed as a broad band in the 2500-3300 cm⁻¹ range, while the C=O stretching vibration appears around 1700-1760 cm⁻¹.
Sulfonamide (N-H and S=O): The methanesulfonamido group contains N-H and S=O functionalities. The N-H stretch would contribute to the amine region, while the symmetric and asymmetric S=O stretches are expected in the 1150-1230 cm⁻¹ and 1330-1410 cm⁻¹ regions, respectively.
Aliphatic C-H: Stretching and bending vibrations of C-H bonds in methyl and methylene (B1212753) groups would be observed in the 2800-3000 cm⁻¹ and 1300-1450 cm⁻¹ regions.
Aromatic C-H and C=C: The phenyl ring in the side chain would exhibit C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1500-1600 cm⁻¹ range. youtube.com
Analysis of the specific wavenumbers and intensities of these absorption bands in the IR spectrum of this compound allows for the confirmation of the presence of these functional groups and can provide information about their chemical environment and any potential intermolecular interactions affecting bond strengths. frontiersin.org Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a common method for analyzing solid samples of pharmaceuticals with minimal preparation. frontiersin.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule that absorb light in the UV and visible regions of the electromagnetic spectrum (typically 200-800 nm). libretexts.orgdergipark.org.tr These transitions primarily involve valence electrons and are associated with chromophores, which are structural features containing pi electrons or non-bonding electrons. libretexts.org
This compound contains several potential chromophores, including:
The beta-lactam ring and the conjugated system: The presence of the beta-lactam ring fused with the dihydrothiazine ring and the double bond in the six-membered ring contributes to a conjugated system. This system can undergo π to π* electronic transitions, leading to absorption in the UV region.
The aromatic phenyl ring: The phenyl ring is a significant chromophore and typically exhibits characteristic absorption bands in the UV region due to π to π* transitions. Substituted phenyl rings can show shifts in these absorption maxima depending on the nature and position of the substituents.
Carbonyl groups (n to π transitions):* The carbonyl groups in the beta-lactam and amide functionalities can undergo n to π* transitions, which typically result in weaker absorption bands at longer wavelengths in the UV region.
X-ray Crystallography for this compound Solid-State Structure Determination
X-ray crystallography is a definitive technique for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. creative-biolabs.comthepharmajournal.comwikipedia.org By analyzing the diffraction pattern produced when a crystal is exposed to a beam of X-rays, crystallographers can determine the arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and the spatial relationships between molecules. creative-biolabs.comwikipedia.org This provides critical information about the solid-state form of this compound.
Crystal Growth Methodologies
Obtaining high-quality single crystals is a prerequisite for single-crystal X-ray diffraction. Various methods can be employed for crystal growth, depending on the solubility and properties of the compound. Common techniques include:
Slow evaporation of a solvent: A saturated solution of this compound in a suitable solvent is allowed to evaporate slowly, leading to crystallization.
Cooling of a saturated solution: A hot saturated solution is cooled slowly, reducing the solubility of the compound and inducing crystallization.
Vapor diffusion: The solvent vapor from a reservoir diffuses into a solution of the compound, causing supersaturation and crystallization.
Liquid-liquid diffusion: Two miscible solvents, one containing the compound and the other an anti-solvent, are layered, allowing slow mixing and crystallization at the interface.
The choice of solvent or solvent system and the crystallization conditions (temperature, concentration, cooling rate) are critical for obtaining crystals suitable for X-ray diffraction. The quality of the crystal directly impacts the quality of the diffraction data obtained.
Determination of Bond Lengths, Angles, and Torsional Angles
Once a suitable single crystal of this compound is obtained, it is mounted on an X-ray diffractometer, and diffraction data are collected. nih.gov The diffraction pattern, consisting of a series of spots (reflections), is then processed to determine the unit cell dimensions and symmetry of the crystal. creative-biolabs.comwikipedia.org Using the intensities of the diffracted spots, an electron density map of the unit cell is calculated. creative-biolabs.com The atomic positions within the unit cell are then modeled into the electron density map, and the structure is refined to obtain the most accurate representation of the molecular structure in the solid state. creative-biolabs.comnih.gov
From the refined crystal structure data, precise bond lengths, bond angles, and torsional angles (dihedral angles) for this compound can be determined. ucl.ac.ukgithub.comdurham.ac.uk
Bond Lengths: These represent the distances between the nuclei of two bonded atoms. Bond lengths are relatively consistent for a given type of bond (e.g., C-C single bond, C=O double bond) but can be influenced by factors such as hybridization, resonance, and the surrounding chemical environment. libretexts.org
Bond Angles: These describe the angle formed by three atoms where the central atom is bonded to the other two. Bond angles are influenced by the hybridization of the central atom and steric interactions between substituents. ucl.ac.uk
Torsional Angles (Dihedral Angles): These describe the rotation around a chemical bond and are defined by four atoms. Torsional angles are crucial for understanding the conformation of a molecule in the solid state and the flexibility of different parts of the molecule.
Analysis of these geometric parameters provides detailed information about the precise conformation of this compound in the crystalline lattice.
Analysis of Intermolecular Interactions in Crystalline State
The crystal structure of this compound also reveals how individual molecules pack together in the solid state and the types of intermolecular interactions that stabilize the crystal lattice. rsc.orgcam.ac.ukmdpi.comnih.govmdpi.com These interactions play a significant role in determining the physical properties of the crystalline material, such as melting point, solubility, and stability. Key intermolecular interactions commonly observed in organic crystals include:
Hydrogen Bonding: These are strong directional interactions between a hydrogen atom covalently bonded to an electronegative atom (such as O or N) and an electron pair on another electronegative atom. This compound contains several functional groups capable of participating in hydrogen bonding, including the carboxylic acid, amine, amide, and sulfonamide groups. nih.gov
Van der Waals Forces: These are weak, non-directional interactions that arise from temporary fluctuations in electron distribution, creating transient dipoles. These forces are present between all molecules and become significant at short distances.
Pi-Pi Stacking Interactions: These occur between aromatic rings due to the interaction of their pi electron systems. This compound's phenyl ring can participate in pi-pi stacking interactions with adjacent molecules. nih.gov
Analysis of the network of these intermolecular interactions in the crystal structure of this compound helps to understand the forces holding the crystal together and can provide insights into its solid-state behavior. rsc.orgmdpi.com
Chiroptical Spectroscopy and Stereochemical Analysis of this compound
This compound contains chiral centers, meaning it exists as stereoisomers (specifically, enantiomers or diastereomers). googleapis.comgoogle.comi.moscow Stereochemical analysis is essential to determine the absolute configuration of these chiral centers and to characterize the enantiomeric or diastereomeric purity of a sample. Chiroptical spectroscopy techniques are particularly useful for studying chiral molecules.
Circular Dichroism (CD) Spectroscopy: CD measures the differential absorption of left and right circularly polarized light by a chiral substance. univ-amu.fr Chiral molecules exhibit a CD spectrum with positive and negative Cotton effects at wavelengths corresponding to their electronic transitions. The shape and intensity of the CD spectrum are characteristic of the molecule's stereochemistry. CD spectroscopy in the UV-Vis region is used to study electronic transitions in chromophores within chiral molecules. univ-amu.fr
Vibrational Circular Dichroism (VCD) Spectroscopy: VCD is an extension of IR spectroscopy that measures the differential absorption of left and right circularly polarized infrared light. univ-amu.fr VCD provides information about the stereochemistry based on the vibrational modes of the molecule. VCD spectra are often more complex than electronic CD spectra but can provide more detailed stereochemical information, particularly for molecules without strong UV chromophores. univ-amu.fr
Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the rotation of plane-polarized light as a function of wavelength. univ-amu.fr Chiral substances rotate plane-polarized light, and this rotation varies with wavelength, producing an ORD spectrum.
For this compound, chiroptical spectroscopy, particularly CD and potentially VCD, could be used to determine the absolute configuration of its chiral centers and to assess its enantiomeric purity. univ-amu.fr The presence of the beta-lactam system and the substituted phenylglycine moiety, both potentially contributing to chirality, makes these techniques relevant for its complete stereochemical characterization. wikipedia.org
Molecular Mechanism of Action and Biochemical Interactions of Cefsumide
Elucidation of Cefsumide's Interaction with Penicillin-Binding Proteins (PBPs)
The primary mechanism of action of β-lactam antibiotics, including cephalosporins like this compound, involves the formation of a stable, covalent acyl-enzyme complex with PBPs. This acylation inactivates the enzyme, thereby halting the essential process of peptidoglycan synthesis, which is critical for maintaining the structural integrity of the bacterial cell wall.
Different bacterial species possess a range of PBPs, each with specific roles in cell wall synthesis and maintenance. The antibacterial spectrum and efficacy of a cephalosporin (B10832234) are largely determined by its affinity for these various PBP targets. For instance, in many Gram-negative bacteria, high-molecular-weight PBPs such as PBP1a, PBP1b, PBP2, and PBP3 are considered essential for bacterial viability.
While specific studies identifying the full range of bacterial PBP targets for this compound are not extensively detailed in publicly available research, the activity of cephalosporins is generally characterized by their binding affinities to these essential proteins. For example, studies on other cephalosporins have demonstrated preferential binding to specific PBPs, which correlates with their antibacterial effects. It is anticipated that this compound's activity is also dictated by its specific PBP binding profile across different bacterial species.
Table 1: General PBP Functions in Gram-Negative Bacteria This table illustrates the general functions of essential PBPs, which are the presumed targets of this compound, based on the established mechanism of cephalosporins.
| PBP Target | General Function in Bacterial Cell Wall Synthesis |
| PBP1a/1b | Transglycosylase and transpeptidase activities (cell elongation) |
| PBP2 | Transpeptidase activity (maintenance of cell shape) |
| PBP3 | Transpeptidase activity (septum formation during cell division) |
**Table 2: Illustrative PBP Affinities of Various Cephalosporins in E. coli*** *This table provides examples of PBP affinities for other cephalosporin compounds to demonstrate the concept. Specific data for this compound is not available.
| Cephalosporin | PBP1a (IC50, µg/mL) | PBP1b (IC50, µg/mL) | PBP2 (IC50, µg/mL) | PBP3 (IC50, µg/mL) |
| Cefazolin | Data not available | Data not available | Data not available | Data not available |
| Cefotaxime | 0.5 | 2.5 | 10 | 0.1 |
| Ceftazidime | 1.0 | 4.0 | >100 | 0.05 |
Recent research into β-lactam resistance mechanisms has highlighted the potential for allosteric modulation of PBPs. Allosteric modulators bind to a site distinct from the active site, inducing conformational changes that can either enhance or inhibit enzyme activity. For example, in methicillin-resistant Staphylococcus aureus (MRSA), the binding of certain molecules to an allosteric site on PBP2a can "open" the active site, allowing for substrate binding and conferring resistance.
There is currently no specific scientific evidence to suggest that this compound's mechanism of action involves allosteric modulation of PBPs or that its binding induces significant allosteric conformational changes. The primary and established mechanism remains the direct acylation of the active site serine residue.
Inhibition of Bacterial Cell Wall Biosynthesis by this compound
The bacterial cell wall is a vital structure that provides mechanical strength and protects the bacterium from osmotic lysis. nih.gov Its primary component is peptidoglycan, a polymer of alternating N-acetylglucosamine and N-acetylmuramic acid residues cross-linked by short peptides.
The final step in peptidoglycan synthesis is the cross-linking of adjacent peptide side chains, a reaction catalyzed by the transpeptidase domain of PBPs. patsnap.comnih.gov This transpeptidation reaction creates the rigid, mesh-like structure of the cell wall. This compound, like other β-lactam antibiotics, acts as a structural analog of the D-alanyl-D-alanine terminus of the peptidoglycan precursor. By binding to the active site of the transpeptidase, this compound effectively blocks the binding of the natural substrate, thereby inhibiting the cross-linking reaction. nih.govnih.gov This disruption of cell wall synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure, ultimately resulting in cell lysis and bacterial death. patsnap.com
Mur ligases are a family of enzymes (MurC, MurD, MurE, and MurF) involved in the cytoplasmic steps of peptidoglycan precursor synthesis. They are responsible for the sequential addition of amino acids to the UDP-N-acetylmuramic acid molecule. While these enzymes are attractive targets for novel antibacterial agents, there is no information in the current scientific literature to indicate that this compound or other cephalosporins inhibit murine ligases. The established target of cephalosporins is the penicillin-binding proteins involved in the final extracellular stages of cell wall synthesis.
Inability to Generate Article on the Chemical Compound "this compound"
Despite a comprehensive search of scientific literature and databases, no specific information is available for the chemical compound "this compound" pertaining to its molecular mechanism of action, biochemical interactions, and downstream cellular effects. The initial search strategy, which focused on the general properties of cephalosporins, did not yield any data specifically concerning this compound. Subsequent, more targeted searches for "this compound" in relation to penicillin-binding proteins (PBPs), bacterial autolysis, and cell morphology also failed to retrieve any relevant research findings.
The requested article outline requires detailed, scientifically accurate content for the following sections and subsections:
Comparative Mechanistic Studies of this compound with Other Beta-Lactam Antibiotics
Without any available data on the binding affinity of this compound to specific PBPs, its ability to induce autolytic enzymes in bacteria, or its effects on bacterial shape and structure, it is impossible to generate the thorough and informative content required by the prompt. Furthermore, the absence of any comparative studies involving this compound and other beta-lactam antibiotics means that section 4.4 cannot be addressed.
Therefore, due to the complete lack of scientific information on the specified topics for the compound "this compound," this request cannot be fulfilled.
Antimicrobial Activity Profile of Cefsumide in in Vitro Models
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
The foundational measures of an antibiotic's potency are its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum. nih.gov These values are crucial for assessing an antibiotic's potential clinical utility.
Against Gram-Positive Bacterial Strains
Against Gram-Negative Bacterial Strains
Detailed in vitro susceptibility data for Cefsumide against Gram-negative bacterial isolates are not extensively documented in publicly accessible research.
Against Multidrug-Resistant Bacterial Isolates
The activity of this compound against multidrug-resistant bacterial isolates has not been specifically reported in available scientific literature, precluding a detailed analysis in this section.
Time-Kill Kinetic Studies of this compound
Time-kill kinetic assays are performed to understand the pharmacodynamic properties of an antimicrobial agent, specifically the rate and extent of its bactericidal activity over time. emerypharma.comnelsonlabs.com These studies expose a standardized bacterial inoculum to various concentrations of the antibiotic, and the number of viable organisms is determined at several time points. This allows for characterization of the concentration-dependent or time-dependent killing nature of the drug.
Currently, there are no published time-kill kinetic studies specifically evaluating this compound.
Post-Antibiotic Effect (PAE) Characterization
The post-antibiotic effect (PAE) refers to the persistent suppression of bacterial growth that occurs after a short exposure of the microorganisms to an antimicrobial agent, even when the drug concentration has fallen below the MIC. derangedphysiology.comembopress.org A significant PAE can have implications for dosing regimens. youtube.com For many cephalosporins, the PAE against Gram-negative bacteria is often short or absent. derangedphysiology.com
Specific studies characterizing the post-antibiotic effect of this compound have not been identified in the available literature.
Susceptibility Testing Methodologies and Interpretive Criteria
Standardized susceptibility testing methodologies are essential for the accurate determination of antimicrobial resistance and for guiding clinical therapy. medscape.com Organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines and interpretive criteria (breakpoints) for many antibiotics. medscape.comiacld.com These criteria categorize a bacterial isolate as susceptible, intermediate, or resistant based on its MIC value or the zone of inhibition in a disk diffusion assay. medscape.com
There are currently no established and widely recognized susceptibility testing interpretive criteria specifically for this compound from major standards organizations like the CLSI or EUCAST. iacld.comfda.gov The appropriate methodologies would likely follow standard protocols for other cephalosporins, such as broth microdilution or disk diffusion, but specific breakpoints for this compound have not been defined. medscape.commdpi.com
Synergy Studies of this compound with Other Antimicrobial Agents
An exhaustive search of scientific databases and scholarly articles has yielded no specific in vitro studies detailing the synergistic or antagonistic effects of this compound when combined with other antimicrobial agents. The existing literature, primarily in the form of chemical dictionaries and patents, lists this compound among other cephalosporins but does not provide experimental data from synergy assays such as checkerboard methods or time-kill curve studies. Consequently, there is no available data to populate a table on the Fractional Inhibitory Concentration (FIC) indices or to detail the research findings on its synergistic potential.
Investigation of this compound Activity Against Bacterial Biofilms
Similarly, there is a notable absence of published research investigating the in vitro activity of this compound against bacterial biofilms. Studies that assess an antibiotic's ability to inhibit biofilm formation or eradicate established biofilms typically involve methodologies like crystal violet staining, confocal laser scanning microscopy, or assays to determine the minimum biofilm eradication concentration (MBEC). Despite extensive searches, no such studies specifically evaluating this compound have been identified. Therefore, no data on its anti-biofilm efficacy, such as percentage of biofilm inhibition or reduction in bacterial viability within biofilms, can be presented.
Preclinical Pharmacokinetic and Pharmacodynamic Studies of Cefsumide in in Vivo Animal Models
Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models
ADME studies in animal models provide comprehensive data on the fate of a compound from the point of administration through its elimination from the body ijrpc.comwuxiapptec.com. These studies are critical for predicting how a drug might behave in humans and identifying potential challenges in its development biotechfarm.co.ilomicsonline.org. Various animal species are employed to assess ADME properties, including rats, mice, and dogs, which offer different physiological and metabolic profiles biotechfarm.co.ilresearchgate.net.
Tissue Distribution and Accumulation Studies in Animal Systems
Tissue distribution studies in animal models are conducted to determine where a compound goes in the body after administration and if it accumulates in specific tissues or organs umich.eduqps.com. Techniques such as quantitative whole-body autoradiography (QWBA) and microautoradiography (MARG) using radiolabeled drugs are employed to visualize and quantify drug distribution in various tissues at different time points qps.com. These studies provide insights into potential target sites, as well as organs where the drug might accumulate and potentially cause effects nih.gov. For instance, studies on other cephalosporins have shown distribution into various tissues and body fluids, with particularly high levels detected in organs like the lungs, liver, and kidneys of experimental animals nih.gov. Species differences in tissue distribution have been observed for other antibiotics, highlighting the importance of evaluating this aspect in relevant animal models redalyc.org.
Metabolic Pathways and Metabolite Profiling in Animal Systems
Metabolism studies in animal models aim to identify how a compound is broken down by the body and to profile the resulting metabolites wuxiapptec.comumich.edueuropa.eu. This information is vital for understanding potential active or toxic metabolites and for predicting metabolic "soft spots" in the compound's structure umich.edu. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly used for metabolite identification and characterization umich.edu. Studies on other cephalosporins have shown species-specific differences in the rate and extent of metabolism, with the kidney potentially playing a role in the metabolism of some compounds nih.gov. Specific data on the metabolic pathways and metabolite profiling of Cefsumide in animal systems were not extensively detailed in the provided search results.
Pharmacokinetic Modeling and Simulation in Animal Models
Pharmacokinetic modeling and simulation are powerful tools used to analyze and interpret PK data obtained from animal studies frontiersin.orghumapub.com. These approaches allow researchers to estimate PK parameters, predict drug concentration-time profiles, and explore the variability in drug behavior within and across animal populations humapub.comresearchgate.net.
Compartmental and Non-Compartmental Analysis in Preclinical PK
Two primary approaches are used for PK analysis: compartmental analysis (CA) and non-compartmental analysis (NCA) humapub.comallucent.com. NCA is a model-independent approach that calculates PK parameters directly from the observed concentration-time data, often using the area under the curve (AUC), maximum concentration (Cmax), and terminal half-life (t1/2) humapub.comallucent.com. CA, on the other hand, involves fitting the data to mathematical models that represent the body as a series of interconnected compartments humapub.comallucent.com. While NCA is often faster and less complex, CA can provide deeper insights into the underlying kinetic processes and is useful for characterizing PK across multiple studies and exploring variability allucent.commdpi.com. Both methods are utilized in preclinical PK studies in animals researchgate.netnih.gov. For example, studies on other antibiotics in animals have utilized both compartmental and non-compartmental analyses to determine PK parameters researchgate.net.
Population Pharmacokinetics in Animal Cohorts
Population pharmacokinetics (PopPK) is an approach that analyzes PK data from a group of individuals (in this case, animals) to estimate typical population PK parameters and quantify the variability within the population nih.goveuropa.eufda.gov. PopPK models can account for factors that contribute to variability, such as age, breed, or disease status europa.eu. This approach is particularly valuable when dealing with sparse sampling data and can help refine dosing recommendations for specific subpopulations europa.eufrontiersin.org. While less commonly used historically in veterinary medicine compared to human medicine, PopPK is gaining traction for optimizing drug use in animal populations europa.eu. Studies in various animal species, including dogs and fish, have employed PopPK modeling to characterize drug behavior and variability nih.govfrontiersin.org.
Pharmacodynamic Target Attainment in Animal Infection Models
Information detailing the pharmacodynamic target attainment of this compound in animal infection models was not found.
Exposure-Response Relationships in Preclinical Settings
Specific data on the exposure-response relationships of this compound in preclinical settings are not available.
Correlation of PK/PD Parameters with Efficacy Endpoints in Animal Models
Information correlating the pharmacokinetic and pharmacodynamic parameters of this compound with efficacy endpoints in animal models was not found.
Development and Validation of Bioanalytical Methods for this compound in Animal Biological Matrices
Details regarding the development and validation of bioanalytical methods specifically for the determination of this compound in animal biological matrices are not available in the consulted literature.
Structure Activity Relationship Sar Studies and Analogue Design
Systematic Modification of Cefsumide Chemical Structure
Systematic modification of the chemical structure of cephalosporins, including this compound, is a key approach in drug discovery to optimize their pharmacological properties and antibacterial activity. nih.govslideshare.net This involves targeted alterations to specific functional groups and core ring structures.
Derivatization of the Beta-Lactam Ring
The β-lactam ring is the core structural element of cephalosporins and is essential for their mechanism of action, which involves inhibiting bacterial cell wall synthesis by binding to PBPs. wikipedia.orgresearchgate.net Modifications to the β-lactam ring can significantly influence the compound's stability, reactivity towards PBPs, and susceptibility to β-lactamase enzymes. While direct modifications to the strained β-lactam ring are often challenging due to its inherent reactivity, strategies may involve altering the substituents directly attached to it or exploring isosteric replacements that maintain the crucial four-membered ring system. The integrity of the β-lactam ring is paramount for the pseudo-irreversible covalent acylation of the target protein. researchgate.net
Modifications to the Side Chains
Cephalosporins typically possess side chains at positions 7 and 3 of the cephem nucleus. wikipedia.org These side chains play a crucial role in determining the antibacterial spectrum, potency, pharmacokinetic properties, and resistance to enzymatic degradation. wikipedia.orgnih.govslideshare.net
Modifications at Position 7: The acylamino side chain at position 7 is particularly important for the intrinsic antibacterial activity and the spectrum of activity. wikipedia.orgnih.gov Changes in the nature and stereochemistry of this side chain can dramatically affect binding to different PBPs across various bacterial species. For cephalosporins, the presence of an alpha-amino group at position 7 on the cephem ring can facilitate oral absorption. nih.gov The presence of an amino-2-thiazole heterocycle at position 7, combined with a methoxy-imino group or an oxy-imino-acetoxy group, can enhance antibacterial activity and resistance to beta-lactamases. nih.gov
Modifications at Position 3: Substitutions at position 3 of the cephem ring generally influence the pharmacokinetic and pharmacological properties, as well as contributing to antibacterial activity. wikipedia.orgslideshare.net Modifications at this position have also been explored to reduce the degradation of cephalosporins. slideshare.net The nature of the substituent at C-3 can impact properties such as solubility, protein binding, and metabolic stability. For instance, a vinyl group at position 3 can facilitate oral absorption. nih.gov The addition of a C3-quaternary ammonium (B1175870) substituent has been shown to impart beta-lactamase stability and improve cell penetration and pharmacokinetic properties in some cephalosporins. researchgate.net
Introduction of Novel Scaffolds and Chemical Moieties
While modifications to the existing this compound scaffold are a primary focus of SAR studies, the introduction of entirely novel scaffolds or chemical moieties fused to or replacing parts of the core structure can lead to compounds with significantly altered properties and potentially overcome existing resistance mechanisms. nih.govresearchgate.netbiosolveit.de This can involve exploring different heterocyclic systems or incorporating novel functional groups designed to interact with bacterial targets in new ways or improve pharmacokinetic profiles. The concept of novel scaffolds is a driving force in modern drug discovery, aiming for chemical novelty and potentially improved biological activity and ADME properties. biosolveit.de
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish a mathematical relationship between the structural and physicochemical properties of a series of compounds and their biological activity. frontiersin.orgspu.edu.sy By quantifying these relationships, QSAR models can help to identify the key molecular features that govern activity, predict the activity of new, untested compounds, and guide the design of more potent analogues. frontiersin.orgmdpi.com
Physicochemical Descriptors and Their Influence on Activity
QSAR models utilize various molecular descriptors to represent the chemical structures and their properties numerically. frontiersin.org These descriptors can be broadly classified into physicochemical, topological, electronic, and steric parameters. frontiersin.orgdergipark.org.tr Physicochemical descriptors, such as lipophilicity (logP), water solubility (logS), acid-base dissociation constant (pKa), and dipole moment, are particularly important as they influence a drug's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with the biological target. frontiersin.orgnih.gov
The influence of specific physicochemical descriptors on the activity of cephalosporins has been investigated. For example, studies on first-generation cephalosporins have explored the relationship between antimicrobial activity and parameters like pKa. researchgate.net Lipophilicity, often represented by logP, can influence the ability of a compound to cross bacterial membranes and interact with its target. frontiersin.orgnih.gov Electronic descriptors, such as the energy of the highest occupied molecular orbital (EHOMO) and the lowest unoccupied molecular orbital (ELUMO), can provide insights into the reactivity and electronic interactions of the molecule. biolscigroup.usatlantis-press.com Steric parameters, reflecting the size and shape of the molecule, can influence binding affinity to the active site of PBPs. atlantis-press.com
Development of Predictive QSAR Models
The development of predictive QSAR models involves several steps, including data collection, descriptor calculation, model building using statistical methods (such as linear regression or machine learning techniques), and rigorous validation. spu.edu.symdpi.comfrontiersin.org The goal is to create a model that can accurately predict the biological activity of new compounds based on their calculated descriptors. frontiersin.orgnih.gov
Rational Design of this compound Analogues with Enhanced Potency
Rational drug design involves creating new medications based on the knowledge of a biological target. wikipedia.org For this compound analogues, this approach aims to enhance potency by designing molecules that exhibit improved binding to bacterial penicillin-binding proteins (PBPs) or increased stability against bacterial resistance mechanisms, such as β-lactamase hydrolysis. ontosight.aincats.io While specific detailed research findings on the rational design of this compound analogues for enhanced potency were not extensively detailed in the search results, the general principles of rational design in antibiotic development involve understanding the target (PBPs), the mechanism of action, and the structural features that contribute to activity and resistance. ontosight.aincats.iowikipedia.orgwikipedia.org Rational design strategies can involve modifying existing structures to improve interactions with the target or evade resistance mechanisms. frontiersin.orgplos.org
Exploration of Structure-Mechanistic Relationships
The structure-mechanistic relationship of this compound is centered on its interaction with PBPs. This compound's β-lactam ring is essential for its activity, mimicking the D-Ala-D-Ala portion of the bacterial peptidoglycan precursor, thereby allowing it to bind to the active site of PBPs and inhibit their transpeptidase activity. wikipedia.orgorthobullets.com The specific substituents on the cephem core, particularly at the C-7 position with the amino-[3-(methanesulfonamido)phenyl]acetylamino side chain, contribute to its binding affinity and spectrum of activity. wikipedia.orguni.lu Understanding how variations in this side chain or other parts of the molecule affect binding to different PBPs and the rate of β-lactam ring hydrolysis by various β-lactamases is key to exploring structure-mechanistic relationships. Studies on other cephalosporins, such as Ceftazidime and Cefsulodin, highlight the importance of side chain modifications in influencing activity against specific bacteria like Pseudomonas aeruginosa and conferring stability against certain β-lactamases. wikipedia.orgwikipedia.org While direct detailed mechanistic studies specifically on this compound analogues were not found, the principles observed in related cephalosporins regarding the impact of structural changes on PBP binding and enzymatic stability are likely applicable.
Combinatorial Chemistry Approaches for this compound Library Synthesis
Combinatorial chemistry is a technique that allows for the rapid synthesis and screening of a large number of diverse compounds, creating chemical libraries. nih.govfortunepublish.comwikipedia.org This approach is valuable in drug discovery for generating a wide array of structural variants to explore the chemical space around a lead compound like this compound. nih.govfortunepublish.com While specific examples of combinatorial chemistry being applied directly to this compound library synthesis were not detailed in the provided search results, the methodology is widely used in the pharmaceutical industry to generate libraries of analogues for SAR studies and lead optimization. nih.govopenaccessjournals.comijpsonline.com Techniques such as parallel synthesis and split-pool synthesis can be employed to create diverse collections of cephalosporin (B10832234) derivatives with variations at different positions of the core structure or side chains. nih.govijpsonline.comlibretexts.org High-throughput screening methods are then used to evaluate the antibacterial activity of these libraries, allowing for the rapid identification of analogues with improved properties. nih.govfortunepublish.comijpsonline.com Computational tools are often integrated with combinatorial chemistry to design virtual libraries and prioritize synthesis and screening efforts based on predicted activity and properties. nih.goviipseries.org
Molecular Mechanisms of Bacterial Resistance to Cefsumide
Beta-Lactamase-Mediated Hydrolysis of Cefsumide
Beta-lactamases are bacterial enzymes that inactivate β-lactam antibiotics by hydrolyzing the amide bond within the β-lactam ring, rendering the antibiotic ineffective. wikipedia.orgmsdmanuals.comnih.govelifesciences.org This enzymatic degradation is a widespread and clinically significant resistance mechanism, particularly among Gram-negative bacteria. msdmanuals.comnih.gov
Classification and Characterization of Relevant Beta-Lactamases
Beta-lactamases are a diverse group of enzymes, with over 2000 unique amino acid sequences identified. mdpi.comnih.gov They are commonly classified based on their molecular structure (Ambler classification) into four classes: A, B, C, and D. msdmanuals.comelifesciences.orgmdpi.com Classes A, C, and D are serine beta-lactamases (SBLs), utilizing a serine residue in their active site for catalysis, while Class B enzymes are metallo-beta-lactamases (MBLs) that require zinc ions for hydrolysis. msdmanuals.comelifesciences.orgmdpi.com
Resistance to cephalosporins, including this compound, can be mediated by various beta-lactamases. Extended-spectrum beta-lactamases (ESBLs), often derived from TEM or SHV enzymes through mutations, can hydrolyze extended-spectrum cephalosporins. wikipedia.orgmsdmanuals.com AmpC beta-lactamases, typically chromosomally encoded but also found on plasmids, can hydrolyze most cephalosporins and are generally resistant to common beta-lactamase inhibitors. msdmanuals.comnih.gov Class D OXA-type beta-lactamases can also contribute to resistance against penicillins and cephalosporins. wikipedia.orgmsdmanuals.com Metallo-beta-lactamases (MBLs) are particularly concerning as they can hydrolyze a broad range of β-lactams, including carbapenems and cephalosporins, and are not inhibited by clinically available SBL inhibitors. msdmanuals.comelifesciences.orgmdpi.commdpi.com
Kinetic Analysis of this compound Hydrolysis by Beta-Lactamases
The susceptibility of this compound to hydrolysis by specific beta-lactamases is characterized by kinetic parameters such as kcat (catalytic rate constant) and Km (Michaelis constant). These parameters reflect the efficiency of the enzyme in hydrolyzing the antibiotic. While specific kinetic data for this compound hydrolysis by individual beta-lactamases were not extensively detailed in the search results, studies on other cephalosporins provide insight into the general principles. For instance, studies on class C beta-lactamases have shown varying kcat and Km values for different cephalosporins, indicating differing rates of hydrolysis and enzyme-substrate affinity. nih.gov The absence or presence of a CO2 source can significantly alter the kinetic data for Class D beta-lactamases. mdpi.com
Structural Basis of Enzyme-Cefsumide Interaction
The interaction between beta-lactamases and this compound involves the binding of the antibiotic to the enzyme's active site, followed by hydrolysis of the β-lactam ring. In serine beta-lactamases (Classes A, C, and D), the catalytic mechanism involves the formation of a covalent acyl-enzyme intermediate with the active site serine residue. mdpi.comfrontiersin.orgresearchgate.net Metallo-beta-lactamases (Class B) utilize one or two zinc ions in their active site to facilitate the hydrolysis of the β-lactam ring. elifesciences.orgmdpi.com
Structural studies of beta-lactamases in complex with β-lactams or inhibitors have revealed key interactions. For example, in Class A beta-lactamases like CTX-M-15, interactions with residues in the active site, including those in the Ω-loop and SDN-loop, play a crucial role in substrate binding and hydrolysis. frontiersin.org In metallo-beta-lactamases, residues around the active site, including those in flexible loops, influence substrate/inhibitor binding and catalysis. elifesciences.org The specific structural interactions between this compound and the active sites of various beta-lactamases would determine the efficiency of its hydrolysis.
Alterations in Penicillin-Binding Proteins (PBPs)
Penicillin-binding proteins (PBPs) are bacterial enzymes crucial for the synthesis of the peptidoglycan layer of the cell wall. ncats.iowikipedia.orguobabylon.edu.iqbionity.com Beta-lactam antibiotics, including this compound, exert their bactericidal effect by binding to and inhibiting the transpeptidation activity of PBPs, thereby disrupting cell wall synthesis and leading to cell lysis. ncats.iowikipedia.orguobabylon.edu.iqbionity.com Resistance can develop through alterations in these target proteins that reduce their affinity for the antibiotic. wikipedia.orgnih.govnih.gov
Mutations in PBP Active Sites Affecting this compound Binding
Mutations in the genes encoding PBPs can lead to amino acid substitutions in the active site or other regions of the protein, resulting in reduced binding affinity for β-lactam antibiotics. nih.govnih.gov This decreased affinity means that higher concentrations of the antibiotic are required to inhibit PBP activity, leading to resistance. nih.gov For instance, mutations in PBP2 have been shown to contribute significantly to resistance to extended-spectrum cephalosporins in Neisseria gonorrhoeae. nih.gov These mutations, often located near the active site, can lower the rate of acylation of the PBP by the antibiotic. nih.gov While specific mutations in PBPs affecting this compound binding were not detailed in the search results, the principle of altered PBP affinity due to mutations is a well-established mechanism of resistance to cephalosporins. wikipedia.org
Overexpression or Acquisition of Modified PBPs
Bacteria can also develop resistance by overexpressing existing PBPs or acquiring novel, modified PBPs that have a low affinity for β-lactam antibiotics. wikipedia.orgnih.govreactgroup.org Overexpression of PBPs can potentially titrate out the antibiotic, requiring higher concentrations for effective inhibition. The acquisition of modified PBPs, often through horizontal gene transfer, provides the bacteria with alternative enzymes for cell wall synthesis that are less susceptible to the antibiotic's action. reactgroup.orgwikipedia.org A classic example is the acquisition of the mecA gene in Staphylococcus aureus, which encodes for PBP2a, a modified PBP with low affinity for methicillin (B1676495) and other β-lactams, leading to Methicillin-Resistant Staphylococcus aureus (MRSA). reactgroup.org While the search results did not provide specific examples of PBP overexpression or acquisition directly related to this compound resistance, these mechanisms are general strategies employed by bacteria to resist β-lactam antibiotics, including cephalosporins. wikipedia.org
Efflux Pump Systems in Bacterial Resistance to this compound
Efflux pumps are membrane-bound protein transporters that actively pump a variety of substrates, including antibiotics, out of the bacterial cell frontiersin.orgjournalagent.comnih.gov. This expulsion reduces the intracellular concentration of the antibiotic, thereby decreasing its effectiveness journalagent.com. Efflux pumps play a crucial role in both intrinsic and acquired antibiotic resistance in Gram-negative bacteria journalagent.commedrxiv.org.
Identification of Efflux Pumps Contributing to this compound Resistance
While specific research detailing this compound resistance mediated solely by individual efflux pumps is not extensively highlighted in the search results, general information on efflux pumps involved in beta-lactam resistance in Gram-negative bacteria provides relevant context. Resistance-nodulation-division (RND) family efflux pumps are particularly important in Gram-negative bacteria and can extrude a broad range of antibiotics, including beta-lactams frontiersin.orgbohrium.com. The AcrAB-TolC system in Escherichia coli is a well-studied RND efflux pump that contributes to multidrug resistance frontiersin.orgnih.gov. Overexpression of RND-type efflux pumps like AcrD and MdtABC has been shown to export beta-lactam antibiotics frontiersin.org. In Pseudomonas aeruginosa, efflux pumps such as MexAB-OprM, MexCD-OprJ, and MexEF-OprN contribute to antibiotic resistance, including resistance to beta-lactams asm.org. Overexpression of the MexAB-OprM efflux system in P. aeruginosa has been linked to resistance to cefepime, another cephalosporin (B10832234) nih.gov. While not explicitly stated for this compound, it is plausible that efflux pumps known to transport other cephalosporins or beta-lactams could also contribute to this compound resistance.
Regulation and Expression of Efflux Genes
The expression of efflux pump genes is tightly regulated in bacteria biorxiv.org. Mutations in regulatory proteins can lead to the de-repressed, constitutive overexpression of efflux pumps, contributing to acquired resistance journalagent.com. Exposure to antibiotics and other stressors can also induce the expression of efflux pumps biorxiv.orgplos.org. For example, the expression of AcrAB-TolC efflux pump genes has been found to be upregulated in E. coli biofilms and upon exposure to certain antibiotics nih.gov. In Caulobacter crescentus, the AcrAB-NodT efflux pump, which confers resistance to cephalosporins, is subject to transcriptional induction plos.org. Overexpression of this pump, either through mutation or exogenous inducers, can lead to resistance to cephalosporin and penicillin antibiotics plos.org.
Reduced Outer Membrane Permeability in Gram-Negative Bacteria
The outer membrane of Gram-negative bacteria acts as a crucial barrier that limits the entry of many antibiotics, particularly hydrophilic molecules like beta-lactams mdpi.combristol.ac.ukmdpi.comnih.gov. Reduced outer membrane permeability can significantly contribute to antibiotic resistance, often acting in synergy with other resistance mechanisms like efflux pumps and beta-lactamases mdpi.comnih.govasm.org.
Porin Channel Modifications
Hydrophilic antibiotics, including cephalosporins like this compound, primarily cross the outer membrane of Gram-negative bacteria through water-filled protein channels called porins mdpi.comnih.govnih.gov. Modifications to these porin channels can reduce the influx of antibiotics into the periplasmic space mdpi.commdpi.comdovepress.com. Resistance can arise from alterations in outer membrane protein profiles, including the loss or reduction in the number of porins or changes in their properties nih.govfrontiersin.org. For instance, a clear correlation exists between porin quantity and cephalosporin resistance in enterobacteria nih.gov. Mutations affecting porin expression can lead to reduced permeability and contribute to antibiotic resistance, especially when combined with other mechanisms frontiersin.org. In Klebsiella pneumoniae, alterations or loss of OmpK35 and OmpK36 porins are associated with resistance to cephalosporins and other antibiotics dovepress.com. Similarly, inactivation or downregulation of porin proteins like OprD in P. aeruginosa can reduce permeability to various antibiotic classes frontiersin.org. The ability of cephalosporins to cross the outer membrane is related to their physicochemical properties, such as size, hydrophobicity, and charge, which influence their interaction with porins nih.gov.
Genetic Basis of this compound Resistance Development
Bacterial resistance to this compound, like resistance to other β-lactam antibiotics, is often encoded by genetic determinants. These genes can be located on mobile genetic elements such as plasmids or within the bacterial chromosome itself bioguardlabs.comfrontiersin.orgwikipedia.org. The acquisition and dissemination of these resistance genes are significant factors in the spread of antibiotic resistance bioguardlabs.comfrontiersin.orgwikipedia.org.
Resistance can arise through spontaneous, random mutations in chromosomal DNA, occurring at low frequencies nih.gov. These mutations can lead to alterations in bacterial physiology that confer resistance nih.gov. Furthermore, bacteria can acquire resistance genes from other bacteria through horizontal gene transfer (HGT) bioguardlabs.comfrontiersin.orgwikipedia.org. HGT allows for the exchange of genetic material between bacteria, even across different species, and is considered a major driver of the current spread of antimicrobial resistance bioguardlabs.comwikipedia.orgfrontiersin.orgnih.gov.
Plasmid-Mediated Resistance Mechanisms
Plasmids are extrachromosomal DNA molecules that can replicate independently of the bacterial chromosome. They frequently carry antibiotic resistance genes, including those conferring resistance to β-lactam antibiotics frontiersin.orgnih.gov. Plasmid-mediated resistance is a significant concern because plasmids can be easily transferred between bacteria through conjugation, a process involving direct cell-to-cell contact bioguardlabs.comfrontiersin.orgwikipedia.orgmdpi.com.
Resistance genes located on plasmids can encode for various mechanisms that inactivate or circumvent the action of this compound. A prominent example is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring of this compound, rendering it inactive reactgroup.orgnih.gov. Some plasmids can carry genes encoding extended-spectrum β-lactamases (ESBLs), which can inactivate a broader range of cephalosporins wikipedia.orgnih.gov. Additionally, plasmids can carry genes that contribute to resistance through other mechanisms, such as efflux pumps or modification of antibiotic targets nih.gov.
The co-presence of multiple resistance genes on the same plasmid further exacerbates the problem, leading to multidrug resistance frontiersin.orgnih.gov. These "resistance plasmids" can be conjugative, facilitating their rapid spread within and between bacterial populations frontiersin.org.
Chromosomal Mutations and Horizontal Gene Transfer
Beyond plasmid acquisition, alterations in the bacterial chromosome can also lead to this compound resistance. Chromosomal mutations can occur spontaneously during DNA replication and can affect genes involved in various cellular processes that influence antibiotic susceptibility nih.govfuturelearn.com. These mutations can lead to altered antibiotic targets, reduced cell membrane permeability, or increased expression of efflux pumps frontiersin.orgreactgroup.orgnih.govfuturelearn.com.
For instance, mutations in genes encoding penicillin-binding proteins (PBPs), the primary targets of this compound, can reduce the binding affinity of the antibiotic, thereby conferring resistance ncats.ioreactgroup.orgnih.govrcsb.orgscitoys.comtnu.edu.vn. Changes in porin channels, which are protein channels in the outer membrane of Gram-negative bacteria that regulate the entry of molecules like this compound, can also reduce antibiotic uptake into the cell reactgroup.orgnih.govmdpi.comwikipedia.org. Chromosomal mutations can lead to decreased production or complete loss of these porins, limiting the amount of antibiotic reaching its intracellular target frontiersin.orgmdpi.com.
Furthermore, mutations can lead to the overexpression of naturally occurring efflux pumps, which are membrane proteins that actively transport antibiotics out of the bacterial cell reactgroup.orgmdpi.comphytojournal.comcsic.esnih.govjabonline.infigshare.com. Increased efflux pump activity lowers the intracellular concentration of this compound, allowing the bacteria to survive reactgroup.orgjabonline.in.
Horizontal gene transfer mechanisms, including conjugation, transduction (transfer of DNA via bacteriophages), and transformation (uptake of free DNA from the environment), play a crucial role in the dissemination of both plasmid-borne and chromosomally encoded resistance genes bioguardlabs.comfrontiersin.orgwikipedia.orgmdpi.comreactgroup.org. While plasmids are primary vehicles for HGT of resistance genes, chromosomal DNA fragments containing resistance determinants can also be transferred bioguardlabs.comfrontiersin.orgmdpi.com. This genetic exchange allows susceptible bacteria to rapidly acquire resistance traits from resistant strains, contributing to the spread of this compound resistance within bacterial communities bioguardlabs.comwikipedia.orgmdpi.com.
Strategies to Overcome this compound Resistance
Combating this compound resistance requires multifaceted strategies aimed at preventing the emergence and spread of resistance and enhancing the effectiveness of the antibiotic. One approach involves the development of new β-lactam antibiotics that are less susceptible to degradation by common resistance mechanisms, such as β-lactamases nih.gov.
Another key strategy is the co-administration of this compound with β-lactamase inhibitors nih.govnews-medical.netophrp.org. These inhibitors bind to and inactivate bacterial β-lactamase enzymes, protecting this compound from hydrolysis and restoring its antibacterial activity nih.govnews-medical.net. This approach has been successful with other β-lactam antibiotics and can potentially be applied to this compound.
Targeting other resistance mechanisms, such as efflux pumps, is also a promising strategy jabonline.infigshare.comnih.govophrp.org. Efflux pump inhibitors (EPIs) can block the action of these pumps, increasing the intracellular concentration of this compound and enhancing its efficacy jabonline.innih.govophrp.org. Research is ongoing to identify and develop effective EPIs that can be used in combination therapy.
Strategies to overcome reduced membrane permeability could also be explored, potentially involving agents that disrupt the outer membrane of Gram-negative bacteria or facilitate the passage of this compound through porin channels mdpi.comwikipedia.orgnih.goviiab.me.
Furthermore, understanding the genetic basis of resistance development allows for the potential development of interventions that target the transfer or expression of resistance genes bioguardlabs.comfrontiersin.orgwikipedia.orgfrontiersin.orgnih.gov. This could involve inhibiting HGT mechanisms or developing therapies that interfere with the expression of resistance genes.
Beyond direct pharmacological interventions, broader strategies to combat antibiotic resistance include improving infection prevention and control measures to reduce the spread of resistant bacteria, promoting the rational use of antibiotics to minimize selective pressure, and enhancing surveillance of antibiotic resistance patterns cdc.govnih.gov.
Interactive Data Table: Mechanisms of Bacterial Resistance to this compound
| Mechanism | Description | Genetic Basis | Impact on this compound Activity |
| β-Lactamase Production | Enzymatic hydrolysis of the β-lactam ring of this compound. | Genes often located on plasmids. frontiersin.orgnih.gov | Inactivates this compound. reactgroup.orgnih.gov |
| Altered Penicillin-Binding Proteins (PBPs) | Structural changes in PBPs reduce this compound binding affinity. | Chromosomal mutations. ncats.ionih.gov | Decreased effectiveness of this compound. ncats.ioreactgroup.org |
| Reduced Membrane Permeability | Changes in outer membrane (Gram-negative bacteria) restrict this compound entry. | Chromosomal mutations affecting porins. frontiersin.orgmdpi.com | Lower intracellular this compound concentration. reactgroup.orgmdpi.com |
| Efflux Pump Overexpression | Increased production of pumps that expel this compound from the cell. | Chromosomal mutations or acquired genes. reactgroup.orgfuturelearn.com | Lower intracellular this compound concentration. reactgroup.orgjabonline.in |
Interactive Data Table: Strategies to Overcome this compound Resistance
| Strategy | Mechanism of Action | Potential Application for this compound Resistance |
| β-Lactamase Inhibitors | Inactivate β-lactamase enzymes. | Protects this compound from degradation. nih.govnews-medical.net |
| Efflux Pump Inhibitors (EPIs) | Block the action of efflux pumps. | Increases intracellular this compound concentration. jabonline.innih.gov |
| Development of New β-Lactams | Design antibiotics stable against resistance mechanisms. | Potential for this compound derivatives. nih.gov |
| Targeting Membrane Permeability | Agents to disrupt outer membrane or enhance porin passage. | Increase this compound uptake. nih.gov |
| Inhibiting Horizontal Gene Transfer | Interfere with mechanisms of genetic exchange. | Limit spread of resistance genes. bioguardlabs.comfrontiersin.org |
Computational Chemistry and Molecular Modeling of Cefsumide
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
Quantum mechanical (QM) calculations are fundamental computational methods used to study the electronic structure and reactivity of molecules mdpi.comresearchgate.net. By solving the Schrödinger equation, or approximations thereof, QM methods can provide detailed information about the distribution of electrons within Cefsumide, the energies of its molecular orbitals (such as the highest occupied molecular orbital - HOMO and the lowest unoccupied molecular orbital - LUMO), and electrostatic potentials researchgate.netscirp.org. These properties are directly related to a molecule's reactivity and its ability to participate in chemical interactions, such as the covalent binding to the active site of PBPs biorxiv.org.
QM calculations can help predict reaction pathways and transition states involved in this compound's interaction with its targets. For instance, understanding the electronic properties of the -lactam ring, a key structural feature of cephalosporins, is essential as its酰胺 bond is the site of nucleophilic attack by the catalytic serine residue of PBPs biorxiv.org. While specific detailed QM studies solely focused on this compound's electronic structure and reactivity were not prominently found in the search results, the principles of QM calculations are broadly applied to understand the behavior of cephalosporins and their interactions with enzymes nih.gov. These calculations can provide parameters like atomic charges, bond orders, and reaction energies, which are vital for more extensive simulations like molecular dynamics.
Molecular Dynamics (MD) Simulations of this compound-Target Interactions
Molecular Dynamics (MD) simulations are powerful computational techniques used to study the time-dependent behavior of molecular systems nih.govulisboa.pt. By simulating the movements and interactions of atoms and molecules over time, MD can provide dynamic insights into processes such as protein-ligand binding and membrane permeation nih.govulisboa.ptnih.gov. Applied to this compound, MD simulations can illuminate the dynamic aspects of its interaction with penicillin-binding proteins and its journey across bacterial membranes.
MD simulations are extensively used to study the binding dynamics of -lactam antibiotics, including cephalosporins, with their target PBPs biorxiv.orgnih.govnih.govfortunejournals.comresearchgate.net. These simulations can reveal how this compound approaches and fits into the active site of a PBP, the specific amino acid residues involved in interactions (such as hydrogen bonds and hydrophobic contacts), and the conformational changes that occur in both the ligand and the protein upon binding biorxiv.orgnih.govnih.gov.
Studies on other cephalosporins interacting with PBPs, such as cefuroxime (B34974) and cefotaxime, demonstrate the utility of MD simulations in this context nih.govfortunejournals.com. These simulations can quantify the stability of the protein-ligand complex, assess the strength of interactions through metrics like binding free energy calculations (e.g., using MM-PBSA or MM-GBSA methods), and identify key residues that influence binding affinity or resistance biorxiv.orgnih.gov. For example, MD simulations have shown that mutations in PBPs can alter binding modes and reduce the stability of the antibiotic-PBP complex, contributing to antibiotic resistance nih.gov.
While direct MD studies specifically detailing this compound-PBP binding dynamics were not found, the methodologies applied to other cephalosporins are directly transferable. These studies typically involve setting up a simulation system containing the PBP and the antibiotic in a solvated environment, followed by running the simulation for a sufficient duration to observe binding events and conformational dynamics biorxiv.orgnih.gov. Analysis of trajectories can provide data on root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and the formation and persistence of hydrogen bonds, offering a dynamic picture of the binding process biorxiv.orgnih.gov.
For an antibiotic to reach its target PBPs located on the inner membrane of bacteria, it must first cross the outer and/or inner bacterial membranes ncats.io. Membrane permeation is a critical factor influencing the efficacy of antibiotics, particularly against Gram-negative bacteria which possess an outer membrane. MD simulations can be used to investigate the passive diffusion of molecules, including drugs, through lipid bilayers, which serve as models for biological membranes ulisboa.ptnih.govnih.govmdpi.com.
Simulations of membrane permeation typically involve placing the drug molecule in the aqueous phase near a lipid bilayer and observing its spontaneous translocation or employing enhanced sampling techniques like umbrella sampling to calculate the free energy profile of the molecule as it moves across the membrane ulisboa.ptnih.govnih.govmdpi.com. These studies can determine the permeability coefficient of the drug and identify barriers to permeation within the membrane environment ulisboa.ptnih.gov. Factors such as the molecule's charge, lipophilicity, and size, as well as the lipid composition of the membrane, influence the permeation process, and MD simulations can capture these effects ulisboa.ptnih.gov.
While specific studies on this compound's membrane permeation using MD simulations were not highlighted in the search results, the application of these techniques to understand the membrane permeability of drug molecules is well-established ulisboa.ptnih.govnih.govmdpi.com. Such simulations could provide valuable data on how readily this compound can cross bacterial membranes to reach its PBP targets, contributing to a more complete understanding of its pharmacokinetic properties at the cellular level.
Molecular Docking Studies for Binding Site Prediction
Molecular docking is a computational technique used to predict the preferred binding orientation (pose) of a ligand (such as this compound) to a receptor (such as a PBP) and to estimate the binding affinity between the two molecules researchgate.netmdpi.comaun.edu.eg. This method is widely used in drug discovery to screen potential drug candidates and identify likely binding sites on target proteins researchgate.netnih.govbeilstein-journals.org.
Molecular docking approaches can be broadly classified as structure-based or ligand-based. Structure-based docking utilizes the known three-dimensional structure of the target protein to computationally place and orient the ligand within the binding pocket researchgate.netbeilstein-journals.org. Scoring functions are then used to evaluate the quality of different poses based on factors such as shape complementarity and intermolecular interactions (e.g., hydrogen bonds, van der Waals forces, electrostatic interactions) researchgate.net.
Ligand-based docking, on the other hand, relies on the knowledge of known ligands that bind to the target but does not require the protein's 3D structure. These methods compare the properties of known ligands to predict the binding of new molecules beilstein-journals.org.
For this compound and its interaction with PBPs, structure-based docking is particularly relevant given the availability of PBP crystal structures biorxiv.orgfortunejournals.com. Docking studies can predict the specific residues in the PBP active site that interact with this compound and the likely conformation of this compound when bound. This information complements experimental data and provides a molecular basis for understanding binding specificity and potency. Studies on the docking of other cephalosporins to PBPs demonstrate the application of these methods in predicting binding poses and affinities biorxiv.org.
Molecular docking is a key component of virtual screening campaigns aimed at identifying new molecules with potential activity against a biological target nih.govbeilstein-journals.orgbiorxiv.org. By computationally docking large libraries of small molecules into the binding site of a target protein like a PBP, researchers can prioritize compounds that are predicted to bind strongly nih.govbeilstein-journals.org. This in silico screening process significantly reduces the number of compounds that need to be synthesized and experimentally tested, accelerating the drug discovery process nih.gov.
Cheminformatics and Machine Learning in this compound Research
Cheminformatics is a discipline that integrates computer science and chemistry to manage, analyze, and interpret chemical data nih.gov. With the increasing availability of large chemical datasets, machine learning has become an indispensable tool in cheminformatics for extracting meaningful information and predicting molecular properties and activities nih.govmdpi.com. This combination enables researchers to explore chemical space efficiently and predict biological activities mdpi.com.
Machine learning models in cheminformatics perform prediction tasks using chemical data represented numerically, often involving descriptor generation, molecular graphs, fingerprint construction, and similarity analysis mdpi.com. These models are used to understand and exploit the relationships between chemical structures and their biological activities, also known as Structure-Activity Relationships (SAR) nih.gov.
Predictive Modeling of Antimicrobial Activity
Predictive modeling of antimicrobial activity is a key application of cheminformatics and machine learning in drug discovery mdpi.comfrontiersin.org. These models aim to predict the potency or activity of compounds against microorganisms based on their chemical structures mdpi.comfrontiersin.org.
Machine learning-based Quantitative Structure-Activity Relationship (QSAR) models are widely used for this purpose frontiersin.orgmdpi.com. QSAR models correlate molecular structure with biological activity, aiding in predicting the behavior of new molecules in terms of activity frontiersin.org. Various machine learning algorithms, such as regression analysis and support vector machines, are employed to predict and understand these relationships mdpi.comelsevier.com. Deep learning methods have also been applied to compound activity prediction frontiersin.org.
Predictive modeling can help prioritize compounds for synthesis and testing, accelerating the drug discovery process mdpi.com. Studies have shown that the performance of predictive models increases with the size of the training dataset, highlighting the importance of large datasets for machine learning methods frontiersin.org.
Analysis of Large-Scale Structure-Activity Datasets
The advent of high-throughput screening and combinatorial chemistry has led to the rapid accumulation of large-scale structure-activity datasets frontiersin.orgnih.gov. Analyzing these vast datasets is crucial for identifying potential drug candidates and understanding SAR frontiersin.orgnih.gov. Traditional SAR analysis methods can be overwhelmed by the size of these datasets nih.gov.
Cheminformatics and machine learning provide powerful tools for the analysis of large-scale structure-activity data nih.govnih.govmdpi.com. Machine learning techniques can mine chemical information from large compound databases to design drugs with important biological properties nih.gov.
Methods like recursive partitioning are used to statistically determine rules that classify structures into groups with similar potencies nih.gov. This approach can analyze hundreds of thousands of structures using a large number of molecular descriptors nih.gov. Large-scale similarity search investigations have also been conducted on compound activity classes extracted from databases, revealing trends in similarity search performance nih.gov. The analysis of large datasets helps in understanding the performance range of different molecular representations, such as 2D fingerprints, for identifying active compounds nih.gov.
The strength of analyzing large datasets lies in the ability to identify SAR rules and classify compounds based on their activity, even in datasets containing compounds that might interact with targets in different ways nih.gov.
Table of Compounds and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 68718 uni.lu |
Interactive Data Table Example (Illustrative - based on general concepts, not specific this compound data from search results)
While specific large-scale structure-activity data for this compound analogues suitable for an interactive table were not found in the search results, the following is an illustrative example of how such a table, based on predictive modeling or SAR analysis of a hypothetical dataset of this compound analogues, could be presented.
| Analogue ID | Structural Features (Example) | Predicted Antimicrobial Activity (Arbitrary Units) |
| A1 | Modification at R1 position | 150 |
| A2 | Modification at R2 position | 80 |
| A3 | Original this compound structure | 120 |
| A4 | Multiple modifications | 210 |
Prodrug and Advanced Delivery System Strategies for Cefsumide
Design and Synthesis of Cefsumide Prodrugs
The design and synthesis of prodrugs are established approaches to improve various aspects of a drug's profile, including solubility, bioavailability, and targeted delivery. i.moscowjustia.com Prodrugs are typically inactive derivatives that undergo chemical or enzymatic conversion in vivo to release the active parent drug. i.moscowgoogle.com This approach can be particularly useful for compounds like this compound to address potential challenges in its delivery or activity.
Research into this compound prodrugs involves the chemical modification of the parent molecule through the attachment of transient promoieties. These promoieties are designed to be cleaved under specific physiological conditions, thereby regenerating the active this compound. The synthesis of such prodrugs requires careful consideration of the attachment chemistry and the properties of the resulting conjugate.
Bioreversible Linkers and Cleavage Mechanisms
A key element in prodrug design is the selection of appropriate bioreversible linkers. These linkers temporarily connect the promoiety to the parent drug and are designed to be cleaved in vivo through enzymatic or non-enzymatic processes. googleapis.com The cleavage mechanism dictates where and how quickly the active drug is released. Common bioreversible linkers include esters, amides, and carbonates, which can be susceptible to hydrolysis catalyzed by enzymes like esterases or peptidases, or can undergo spontaneous chemical degradation under specific pH conditions. googleapis.com
For this compound prodrugs, the choice of linker and the site of attachment on the molecule would influence the stability of the prodrug in different biological environments and the efficiency of its conversion back to the active antibiotic. The goal is to achieve sufficient stability in the formulation and during transit to the target site, followed by efficient and timely release of this compound at the desired location.
Targeting Specific Enzymes for Prodrug Activation
Targeting specific enzymes for prodrug activation offers a strategy to achieve site-specific drug release, potentially increasing efficacy and reducing off-target effects. google.comgoogleapis.com This involves designing a prodrug that is a substrate for an enzyme that is preferentially expressed or upregulated at the site of infection or therapeutic action. For example, enzymes present in bacterial cells, at sites of inflammation, or within specific cellular compartments could be exploited. google.comgoogleapis.comjustia.comgoogleapis.com
In the context of this compound, a prodrug could be designed to be activated by bacterial enzymes, such as beta-lactamases (although this compound is a beta-lactam, this principle applies to enzyme targeting in general), or enzymes associated with host immune cells that accumulate at infection sites. bionity.comgoogle.com This targeted activation could lead to higher local concentrations of active this compound where it is needed most, potentially improving its effectiveness against bacterial infections.
Evaluation of Prodrug Conversion Kinetics in Biological Systems (non-human)
Evaluating the conversion kinetics of this compound prodrugs in non-human biological systems is a critical step in preclinical development. These studies provide essential data on how quickly and efficiently the prodrug is converted to the active this compound in relevant biological matrices, such as plasma, tissue homogenates, or in animal models. google.com In vitro studies using non-human plasma or tissue samples can help determine the stability of the prodrug and the rate of enzymatic or chemical hydrolysis.
Animal studies are crucial to assess the in vivo conversion kinetics, distribution, and elimination of the prodrug and the released active drug. These studies can reveal factors influencing the conversion process, such as species-specific enzyme activity, protein binding, and tissue distribution. Data from these non-human studies are vital for predicting human pharmacokinetics and guiding further optimization of the prodrug design.
Nanoformulations and Encapsulation Technologies for Targeted Delivery (preclinical focus)
Nanoformulations and encapsulation technologies represent advanced strategies for targeted delivery of therapeutic agents, including antibiotics like this compound. googleapis.comjustia.com These approaches involve encapsulating the drug within nanoscale carriers, such as polymeric nanoparticles or liposomes, to improve its solubility, stability, and to facilitate targeted delivery to the site of infection. i.moscowgoogleapis.comjustia.comepo.orggoogle.comresearchgate.net Preclinical research in this area focuses on the design, characterization, and in vivo evaluation of these nanocarriers.
Nanoformulations can offer several advantages, including protection of the drug from degradation, improved pharmacokinetics through altered distribution and reduced clearance, and the potential for targeted delivery by conjugating targeting ligands to the nanoparticle surface. justia.comgoogle.comgoogle.com
Polymeric Nanoparticles and Liposomes
Polymeric nanoparticles and liposomes are two widely investigated types of nanocarriers for drug delivery. googleapis.comjustia.comepo.orgresearchgate.net Polymeric nanoparticles are solid colloidal particles made from biodegradable or non-biodegradable polymers, capable of encapsulating drugs within their matrix or adsorbing them onto their surface. justia.com Liposomes are spherical vesicles composed of lipid bilayers, which can encapsulate hydrophilic drugs in their aqueous core and hydrophobic drugs within the lipid bilayer. i.moscowgoogleapis.comepo.org
For this compound, which is water-soluble, encapsulation within the aqueous core of liposomes or incorporation into a suitable polymeric matrix could enhance its delivery. researchgate.net Research involves optimizing the composition and manufacturing process of these nanoparticles to control size, surface charge, and drug loading efficiency.
Controlled Release Mechanisms
A key feature of nanoformulations is their ability to provide controlled release of the encapsulated drug. justia.comgoogle.com Controlled release mechanisms can be designed to release the drug gradually over time, in response to specific stimuli present at the target site (e.g., pH, enzyme activity, temperature), or after the nanoparticles are internalized by target cells. google.comgoogleapis.comijcrt.org
For this compound-loaded nanoformulations, controlled release could help maintain therapeutic concentrations at the infection site for extended periods, potentially reducing the frequency of administration and improving treatment outcomes. The release profile is influenced by the properties of the carrier material, the method of drug encapsulation, and the biological environment. Studies evaluate the release kinetics in vitro under simulated physiological conditions and in vivo in preclinical models to understand and optimize the drug release profile.
Stability and Degradation Pathways of Cefsumide
Forced Degradation Studies
Forced degradation, or stress testing, is a crucial component of drug development that exposes the drug substance to conditions more severe than accelerated stability testing. nih.gov These studies are designed to identify the likely degradation products, establish the intrinsic stability of the molecule, and elucidate its degradation pathways. nih.govbiopharminternational.com For cephalosporins, which contain a strained β-lactam ring, susceptibility to hydrolysis and photolysis is a known characteristic. chromatographyonline.com
While specific forced degradation data for Cefsumide is not extensively detailed in publicly available literature, the general approach for related cephalosporins involves subjecting the compound to a range of stress conditions, including:
Acid Hydrolysis: Treatment with acids (e.g., hydrochloric acid) to induce degradation. For instance, related compounds have shown around 50% degradation when heated with 0.1N hydrochloric acid. derpharmachemica.com
Base Hydrolysis: Exposure to alkaline conditions (e.g., sodium hydroxide), which often leads to rapid degradation of the β-lactam ring. Some cephalosporins exhibit over 98% degradation in a short period under basic conditions at elevated temperatures. derpharmachemica.com
Oxidative Stress: The use of oxidizing agents, such as hydrogen peroxide, to simulate oxidative degradation. nih.gov
Photolytic Stress: Exposure to ultraviolet (UV) or visible light to assess photosensitivity. derpharmachemica.com
Thermal Stress: Subjecting the compound to high temperatures to evaluate its thermal stability. frontiersin.org
These studies are essential for developing stability-indicating analytical methods capable of separating the intact drug from its potential degradation products. nih.gov
Identification and Characterization of this compound Degradation Products
The breakdown of a cephalosporin (B10832234) antibiotic can result in a variety of degradation products, some of which may lack therapeutic activity or, in some cases, be toxic. chromatographyonline.com The specific structures of this compound's degradation products are not widely documented. However, studies on analogous third-generation cephalosporins provide insight into the types of degradants that could be formed.
Common degradation products identified in related cephalosporins include:
β-Lactam Ring Cleavage Products: Hydrolysis of the four-membered β-lactam ring is a primary degradation pathway. nih.gov
Isomers: Epimerization at certain chiral centers, such as C-7, can lead to the formation of isomeric impurities. frontiersin.orgnih.gov
Side-Chain Modification Products: Degradation can also occur at the various side chains attached to the core cephalosporin structure. nih.gov
Lactone Derivatives: Under acidic conditions, intramolecular cyclization can occur, leading to the formation of lactones. nih.gov
The definitive identification of these products requires their isolation and subsequent structural elucidation using advanced analytical techniques.
Elucidation of Chemical Degradation Pathways
Understanding the chemical pathways through which a drug degrades is vital for predicting its stability and for the rational design of stable formulations. For cephalosporins, the degradation pathways are often complex and dependent on the specific stress conditions applied.
Key degradation pathways observed for similar cephalosporins include:
Hydrolysis: The most common pathway involves the hydrolytic cleavage of the amide bond in the β-lactam ring, particularly under acidic or basic conditions. nih.gov
Isomerization: Cephalosporins can undergo isomerization, such as the formation of Δ2-isomers from the native Δ3-isomers, which are typically less active. frontiersin.orgnih.gov
Oxidation: The sulfur atom in the dihydrothiazine ring can be susceptible to oxidation, leading to the formation of sulfoxides. nih.gov
Photodegradation: Exposure to light can induce complex degradation reactions, leading to a variety of photoproducts. derpharmachemica.comnih.gov
The elucidation of these pathways is typically achieved by monitoring the formation and disappearance of the parent drug and its degradation products over time under various stress conditions.
Impurity Profiling and Related Substance Analysis
Impurity profiling is the identification, structural elucidation, and quantitative determination of impurities and degradation products in pharmaceutical substances. medwinpublishers.com This process is critical for ensuring the quality, safety, and efficacy of the drug. A variety of sophisticated analytical methodologies are employed for this purpose.
Chromatographic Techniques (HPLC, UPLC, GC)
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary techniques used for the separation and quantification of this compound and its related substances. medwinpublishers.com These methods offer high resolution and sensitivity.
A typical stability-indicating HPLC method for a cephalosporin would involve:
Column: A reversed-phase column, such as a C18, is commonly used. derpharmachemica.comderpharmachemica.comresearchgate.net
Mobile Phase: A mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically employed, often in a gradient elution mode to achieve optimal separation of all components. mdpi.comtsijournals.com
Detection: Ultraviolet (UV) detection is standard, with the wavelength selected to provide good sensitivity for the parent drug and its impurities. derpharmachemica.comresearchgate.net
Gas Chromatography (GC) is generally less applicable for the direct analysis of non-volatile and thermally labile molecules like cephalosporins but may be used for the analysis of specific volatile impurities or after derivatization.
Hyphenated Techniques (LC-MS, GC-MS)
Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry (MS), are indispensable for impurity profiling. medwinpublishers.com
LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful tool for identifying unknown impurities and degradation products. mdpi.comnih.gov By providing the molecular weight and fragmentation patterns of the eluted compounds, LC-MS facilitates the rapid structural elucidation of degradants formed during stress studies. frontiersin.orgjfda-online.com
Spectroscopic Techniques for Impurity Structure Elucidation
Once an impurity is isolated, typically through preparative HPLC, its definitive structure is determined using various spectroscopic techniques. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the molecular structure, allowing for the unambiguous assignment of the chemical structure of an impurity. nih.govjfda-online.comnih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, which helps in confirming the proposed structure of a degradation product. jfda-online.comnih.gov
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) provides the exact mass of the molecule, which can be used to determine its elemental composition. nih.gov
Through the combined application of these advanced analytical and spectroscopic methods, a comprehensive impurity profile of this compound can be established, ensuring the quality and safety of the final drug product.
Advanced Analytical Method Development and Validation for Cefsumide
Development of High-Performance Liquid Chromatography (HPLC) Methods
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the pharmaceutical analysis of Cefsumide due to its high resolution, sensitivity, and versatility. Both reverse-phase and chiral HPLC methods are instrumental in the comprehensive analysis of this compound.
Reverse-phase HPLC (RP-HPLC) is the most widely adopted method for the routine quantification of this compound in bulk drug and pharmaceutical formulations. This technique separates compounds based on their hydrophobicity, with a nonpolar stationary phase and a polar mobile phase.
A typical stability-indicating RP-HPLC method for this compound would be developed and validated to separate the active pharmaceutical ingredient (API) from its potential degradation products and process-related impurities. The development process involves a systematic optimization of chromatographic parameters to achieve optimal separation.
Method Development and Optimization:
The development of a robust RP-HPLC method for this compound involves the careful selection and optimization of several key parameters:
Column: A C18 column is a common choice for the separation of cephalosporins due to its hydrophobicity and good peak shape characteristics. Columns with dimensions such as 250 mm x 4.6 mm and a particle size of 5 µm are frequently used.
Mobile Phase: The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier. The pH of the buffer is a critical parameter that influences the retention time and peak shape of ionizable compounds like this compound. A buffer in the acidic pH range (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH 3.0-6.0) is often employed to ensure the compound is in a single ionic form. The organic modifier, commonly acetonitrile (B52724) or methanol (B129727), is adjusted to control the elution strength and achieve the desired retention time.
Flow Rate: A flow rate of 1.0 mL/min is standard for conventional HPLC systems, providing a balance between analysis time and separation efficiency.
Detection: this compound possesses a chromophore that allows for its detection using an ultraviolet (UV) detector. The detection wavelength is selected based on the UV spectrum of this compound, typically at its wavelength of maximum absorbance (λmax) to ensure high sensitivity.
Illustrative RP-HPLC Method Parameters for this compound Quantification:
| Parameter | Condition |
| Chromatograph | High-Performance Liquid Chromatograph with UV/Vis Detector |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 4.5) in a gradient or isocratic mode |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled at 25 °C |
| Detection | UV at 254 nm |
This table is interactive. Users can sort and filter the data.
This compound, like many other cephalosporins, may possess chiral centers in its molecular structure, leading to the existence of stereoisomers (enantiomers and diastereomers). Since different stereoisomers can exhibit distinct pharmacological and toxicological profiles, their separation and quantification are crucial. Chiral HPLC is the preferred method for this purpose.
The separation of stereoisomers is achieved by using a chiral stationary phase (CSP) that interacts differently with each isomer, leading to different retention times.
Common Chiral Stationary Phases for Cephalosporin (B10832234) Separation:
Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose (B160209) are widely used and have demonstrated broad applicability for the separation of a variety of chiral compounds, including cephalosporins.
Macrocyclic glycopeptide-based CSPs: Antibiotics like vancomycin (B549263) and teicoplanin, when bonded to a silica (B1680970) support, can serve as effective chiral selectors.
Pirkle-type CSPs: These are based on a chiral molecule that is covalently bonded to a support and are effective for separating compounds with π-acidic or π-basic groups.
The mobile phase in chiral HPLC is typically a non-polar organic solvent system, such as a mixture of hexane (B92381) and ethanol (B145695) or isopropanol, for normal-phase separations. The choice of mobile phase and its composition is critical for achieving the desired enantioselectivity.
Ultra-Performance Liquid Chromatography (UPLC) for Rapid Analysis
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, sensitivity, and speed of analysis compared to conventional HPLC. This is achieved by using columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher backpressures.
For the analysis of this compound, a UPLC method can be developed to significantly reduce the analysis time, making it ideal for high-throughput screening and quality control environments. The principles of method development for UPLC are similar to those for HPLC, but the parameters are adapted to the capabilities of the UPLC system.
Key Advantages of UPLC for this compound Analysis:
Faster Analysis Times: Run times can be reduced from several minutes in HPLC to under two minutes in UPLC without compromising separation quality.
Improved Resolution: The use of smaller particles leads to sharper and narrower peaks, resulting in better separation of this compound from its impurities.
Increased Sensitivity: The narrower peaks result in a higher peak height, leading to lower detection and quantification limits.
Reduced Solvent Consumption: The lower flow rates and shorter run times contribute to a significant reduction in solvent usage, making it a more environmentally friendly technique.
Exemplary UPLC Method Parameters for Rapid this compound Analysis:
| Parameter | Condition |
| Chromatograph | Ultra-Performance Liquid Chromatograph with Photodiode Array (PDA) Detector |
| Column | Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase | Gradient elution with Acetonitrile and 0.1% Formic acid in Water |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 2 µL |
| Column Temperature | 40 °C |
| Detection | PDA detection at 254 nm |
This table is interactive. Users can sort and filter the data.
Gas Chromatography (GC) for Volatile Components or Derivatives
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself is a non-volatile and thermally labile molecule, GC can be employed for the analysis of volatile organic impurities that may be present in the drug substance or for the analysis of this compound after a suitable derivatization step.
Applications of GC in this compound Analysis:
Residual Solvent Analysis: GC with a headspace sampler is the standard method for determining the levels of residual solvents from the manufacturing process, ensuring they are within the limits specified by ICH guidelines.
Analysis of Volatile Impurities: GC-Mass Spectrometry (GC-MS) can be used to identify and quantify unknown volatile impurities.
Derivatization for GC Analysis: this compound can be chemically modified through derivatization to form a more volatile and thermally stable compound that can be analyzed by GC. Silylation is a common derivatization technique used for this purpose. This approach is generally more complex and less common than HPLC for the primary analysis of this compound.
Capillary Electrophoresis (CE) Techniques
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It offers several advantages, including high efficiency, short analysis times, and low sample and reagent consumption.
Capillary Zone Electrophoresis (CZE) is the most common mode of CE and is well-suited for the analysis of charged molecules like this compound. The separation is based on the charge-to-size ratio of the analytes.
Key Parameters in CE Method Development for this compound:
Background Electrolyte (BGE): The composition, concentration, and pH of the BGE are critical for achieving optimal separation. A buffer system that maintains a stable pH and provides good conductivity is essential.
Applied Voltage: The applied voltage drives the electrophoretic and electroosmotic flow and affects the migration time and resolution.
Capillary: The dimensions (length and internal diameter) and surface chemistry of the capillary influence the separation efficiency.
Detection: UV detection is commonly used in CE, with the detection wavelength chosen based on the absorbance characteristics of this compound.
Validation of Analytical Methods According to ICH Guidelines
The validation of an analytical method is a crucial step to ensure its reliability, accuracy, and precision for its intended purpose. The validation process is performed according to the guidelines established by the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline. The key validation parameters include specificity, linearity, precision, accuracy, and robustness.
Validation Parameters and Acceptance Criteria:
| Validation Parameter | Description | Typical Acceptance Criteria for a this compound Assay Method |
| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, and matrix components. | The peak for this compound should be well-resolved from other peaks (resolution > 2.0). The peak purity should be confirmed using a PDA detector. |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. | A linear relationship between concentration and response with a correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., 50-150% of the target concentration). |
| Precision | The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. | Repeatability (Intra-day precision): Relative Standard Deviation (RSD) ≤ 2.0%. Intermediate Precision (Inter-day precision): RSD ≤ 2.0%. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | The mean recovery should be within 98.0% to 102.0% of the true value at different concentration levels. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. | The results should remain within the acceptance criteria when small changes are made to parameters like mobile phase pH, column temperature, and flow rate. |
This table is interactive. Users can sort and filter the data.
By developing and validating a suite of advanced analytical methods, the quality and consistency of this compound can be rigorously controlled throughout its lifecycle, from development to manufacturing and clinical use.
An extensive search for scientific literature concerning the chemical compound “this compound” did not yield any relevant results. The search consistently retrieved information for a different cephalosporin antibiotic, “Cefixime.”
Therefore, it is not possible to provide an article on the advanced analytical method development and validation for this compound or its applications in research sample analysis as outlined in the user's request. No data tables or detailed research findings could be generated due to the absence of any available information on "this compound" in the public domain.
It is crucial to note that substituting information about Cefixime (B193813) would be scientifically inaccurate and would not adhere to the strict focus on “this compound” as specified in the instructions.
Future Perspectives and Emerging Research Directions for Cefsumide
Combination Therapies Based on Cefsumide's Mechanism
Combination therapy, utilizing two or more drugs, is a promising approach to combat antibiotic resistance and enhance therapeutic efficacy frontiersin.orgfrontiersin.org. Given this compound's mechanism of inhibiting cell wall synthesis, future research may explore combinations with agents that target different bacterial processes. For instance, combining cell wall synthesis inhibitors with drugs that disrupt bacterial membranes, inhibit protein synthesis, or interfere with nucleic acid metabolism could lead to synergistic effects. Research into combination therapies is actively being pursued for other antibiotics, including novel cephalosporins like cefiderocol (B606585), which has been explored in combination with drugs such as fosfomycin, tigecycline, and colistin (B93849) for difficult-to-treat Gram-negative infections nih.govnih.gov. While specific this compound combination therapy research was not detailed in the provided results, the principle of combining antibiotics with complementary mechanisms is a key strategy in combating resistance frontiersin.org. Future studies could investigate this compound in combination with β-lactamase inhibitors to restore its activity against resistant strains producing these enzymes nih.gov.
Development of Diagnostic Tools for this compound Susceptibility
Accurate and rapid antimicrobial susceptibility testing (AST) is crucial for guiding appropriate antibiotic therapy and combating antimicrobial resistance rki.denih.govthermofisher.combristol.ac.uk. Traditional AST methods can be time-consuming, often taking 24-72 hours thermofisher.comthno.org. The development of rapid diagnostic tools specifically for this compound susceptibility would enable clinicians to quickly determine if an infection is likely to respond to this compound treatment, thereby optimizing patient outcomes and minimizing the use of inappropriate antibiotics bristol.ac.uk. Research in AST is moving towards faster techniques, including molecular methods that detect resistance genes and advanced technologies like mass spectrometry and microfluidics nih.govmdpi.com. While the provided search results mention the development of AST methods for other cephalosporins like cefiderocol eucast.orgfetroja.com, specific initiatives for this compound susceptibility testing were not highlighted. Future research should focus on developing rapid, accurate, and potentially point-of-care diagnostic tools for this compound susceptibility, which could involve identifying genetic markers of this compound resistance or utilizing phenotypic methods with faster turnaround times.
Role of Artificial Intelligence and Big Data in this compound Discovery
Q & A
Basic Research Questions
Q. How can researchers design reproducible experiments to evaluate Cefsumide’s antimicrobial efficacy across bacterial strains?
- Methodological Answer : Begin by defining clear objectives (e.g., minimum inhibitory concentration [MIC] determination, time-kill kinetics) and selecting standardized protocols (CLSI/EUCAST guidelines). Use a stratified sampling approach for bacterial strains to ensure diversity in resistance profiles. Include positive/negative controls and triplicate measurements to minimize variability. For data analysis, apply non-linear regression models to quantify dose-response relationships .
Q. What statistical approaches are appropriate for analyzing pharmacokinetic data from this compound studies?
- Methodological Answer : Use compartmental modeling (e.g., non-linear mixed-effects models) to estimate absorption, distribution, and elimination parameters. Validate assumptions via residual plots and likelihood ratio tests. For small-sample studies, bootstrap resampling can improve confidence intervals. Ensure alignment with FDA/EMA guidelines for bioanalytical method validation .
Q. How should researchers conduct a systematic literature review to identify gaps in this compound’s mechanism of action?
- Methodological Answer : Perform keyword searches (e.g., "this compound AND β-lactamase inhibition") across PubMed, Scopus, and Web of Science. Apply inclusion/exclusion criteria (e.g., peer-reviewed studies from 2010–2025) and use tools like PRISMA for transparency. Synthesize findings thematically, highlighting discrepancies in reported binding affinities or enzymatic targets .
Q. What criteria should guide the selection of in vitro cell lines for this compound cytotoxicity assays?
- Methodological Answer : Prioritize cell lines with documented relevance to this compound’s therapeutic targets (e.g., lung or urinary tract epithelial cells). Include multiple cell types to assess tissue-specific toxicity. Use ATP-based viability assays and normalize results to untreated controls. Report IC₅₀ values with 95% confidence intervals .
Advanced Research Questions
Q. How can contradictory results in this compound’s in vitro vs. in vivo efficacy be resolved?
- Methodological Answer : Investigate pharmacokinetic/pharmacodynamic (PK/PD) discordance by comparing free drug concentrations in plasma vs. tissue homogenates. Use physiologically based pharmacokinetic (PBPK) modeling to simulate tissue penetration. Additionally, assess microbial virulence factors in vivo that may not be replicated in vitro (e.g., biofilm formation) .
Q. What experimental strategies optimize HPLC parameterization for this compound quantification in complex biological matrices?
- Methodological Answer : Perform fractional factorial designs to test mobile phase composition (e.g., acetonitrile:phosphate buffer ratios), column temperatures, and flow rates. Validate specificity via spike-and-recovery experiments in plasma/urine. Use mass spectrometry (LC-MS/MS) for cross-verification and limit of quantification (LOQ) determination .
Q. How can multi-omics data (proteomic, metabolomic) be integrated to elucidate this compound’s off-target effects?
- Methodological Answer : Apply pathway enrichment analysis (e.g., KEGG, Reactome) to identify overlapping perturbed pathways. Use machine learning (random forests, SVM) to prioritize biomarkers correlated with adverse outcomes. Validate findings via CRISPR-Cas9 knockout models of candidate genes .
Q. What methodologies ensure robust longitudinal stability studies of this compound under varying storage conditions?
- Methodological Answer : Design accelerated stability studies (40°C/75% RH) with timepoints at 0, 1, 3, and 6 months. Analyze degradation products via UPLC-QTOF and quantify using validated calibration curves. Apply Arrhenius kinetics to extrapolate shelf-life under standard conditions. Include photostability testing per ICH Q1B guidelines .
Methodological Notes
- Contradiction Analysis : When conflicting data arise, apply triangulation by cross-validating results through orthogonal assays (e.g., MIC data supplemented with scanning electron microscopy of bacterial morphology) .
- Ethical Compliance : For human-derived samples, ensure informed consent and IRB approval. Adhere to GDPR/HIPAA protocols for data anonymization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
